(S)-Malt1-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C17H17ClF2N6O3 |
|---|---|
Molecular Weight |
426.8 g/mol |
IUPAC Name |
1-[5-chloro-6-(difluoromethoxy)-3-pyridinyl]-3-[8-[(1S)-1-methoxyethyl]-2-methylimidazo[1,2-b]pyridazin-7-yl]urea |
InChI |
InChI=1S/C17H17ClF2N6O3/c1-8-7-26-14(23-8)13(9(2)28-3)12(6-22-26)25-17(27)24-10-4-11(18)15(21-5-10)29-16(19)20/h4-7,9,16H,1-3H3,(H2,24,25,27)/t9-/m0/s1 |
InChI Key |
YASXOENRCPGYQB-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CN2C(=N1)C(=C(C=N2)NC(=O)NC3=CC(=C(N=C3)OC(F)F)Cl)[C@H](C)OC |
Canonical SMILES |
CC1=CN2C(=N1)C(=C(C=N2)NC(=O)NC3=CC(=C(N=C3)OC(F)F)Cl)C(C)OC |
Origin of Product |
United States |
Foundational & Exploratory
(S)-Malt1-IN-5: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of (S)-Malt1-IN-5, a potent and specific inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1). MALT1 is a key regulator of signaling pathways that are crucial for the activation and proliferation of lymphocytes. Its dysregulation is implicated in various cancers, particularly certain types of B-cell lymphomas, as well as in autoimmune and inflammatory diseases. This compound, identified in patent WO2020111087A1, represents a promising therapeutic candidate by targeting the proteolytic activity of MALT1.
Core Mechanism of Action
This compound functions as a highly selective inhibitor of the paracaspase activity of MALT1. MALT1, a unique human paracaspase, possesses both scaffolding and proteolytic functions that are integral to the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In normal immune responses, antigen receptor engagement on T-cells and B-cells triggers the formation of the CBM signalosome, a complex composed of CARMA1 (caspase recruitment domain-containing protein 11), BCL10 (B-cell lymphoma 10), and MALT1. Within this complex, MALT1's protease activity is activated, leading to the cleavage of several downstream substrates. This cleavage event is a critical step in amplifying and sustaining NF-κB signaling, which in turn promotes cell survival, proliferation, and inflammatory responses.
In pathological contexts, such as in Activated B-Cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), mutations in upstream signaling components lead to constitutive activation of the CBM complex and, consequently, chronic MALT1 activity. This aberrant signaling is a key driver of lymphomagenesis.
This compound directly targets and inhibits the catalytic site of the MALT1 protease. By blocking this enzymatic activity, the inhibitor prevents the cleavage of MALT1 substrates, thereby interrupting the signal transduction cascade that leads to NF-κB activation. This targeted inhibition is expected to selectively induce cell death in MALT1-dependent cancer cells and suppress inflammatory responses in immune-mediated disorders.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the MALT1 signaling pathway and a general workflow for evaluating MALT1 inhibitors.
Caption: MALT1 Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for the Evaluation of MALT1 Inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data for a representative MALT1 inhibitor, providing a benchmark for the expected potency of compounds like this compound. The specific data for this compound can be found in patent WO2020111087A1.
Table 1: In Vitro Activity of a Representative MALT1 Inhibitor
| Assay Type | Target/Cell Line | Endpoint | Value (nM) |
| Enzymatic Assay | Recombinant MALT1 | IC50 | 5 - 20 |
| NF-κB Reporter Assay | HEK293T cells | IC50 | 10 - 50 |
| Cell Viability Assay | ABC-DLBCL (e.g., OCI-Ly3) | GI50 | 20 - 100 |
| Substrate Cleavage Assay | ABC-DLBCL (e.g., TMD8) | EC50 | 15 - 75 |
Table 2: In Vivo Efficacy of a Representative MALT1 Inhibitor in an ABC-DLBCL Xenograft Model
| Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| OCI-Ly3 Xenograft | 30 mg/kg, oral, daily | > 60 |
| TMD8 Xenograft | 30 mg/kg, oral, daily | > 50 |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below. These protocols are based on established methods for characterizing MALT1 inhibitors.
MALT1 Enzymatic Assay
Objective: To determine the in vitro inhibitory potency of this compound against the proteolytic activity of recombinant MALT1.
Materials:
-
Recombinant human MALT1 (catalytic domain)
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20)
-
This compound and control inhibitors
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add assay buffer, the diluted inhibitor, and recombinant MALT1 enzyme.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence (excitation/emission ~360/460 nm) over time using a plate reader.
-
Calculate the initial reaction rates and determine the IC50 value by fitting the dose-response curve.
Cellular NF-κB Reporter Assay
Objective: To assess the ability of this compound to inhibit MALT1-mediated NF-κB activation in a cellular context.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Expression plasmids for CARMA1, BCL10, and MALT1
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound and control inhibitors
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the expression plasmids for CARMA1, BCL10, and MALT1.
-
After 24 hours, treat the transfected cells with a serial dilution of this compound for a specified duration (e.g., 6 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Determine the IC50 value from the dose-response curve.
Cellular Substrate Cleavage Assay
Objective: To confirm the inhibition of MALT1 proteolytic activity in a relevant cancer cell line by monitoring the cleavage of a known MALT1 substrate.
Materials:
-
ABC-DLBCL cell line (e.g., OCI-Ly3 or TMD8)
-
Cell culture medium and supplements
-
This compound and control inhibitors
-
Lysis buffer
-
Antibodies against a MALT1 substrate (e.g., RelB, A20) and its cleaved fragment
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture the ABC-DLBCL cells and treat with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Harvest and lyse the cells.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the full-length and cleaved forms of the MALT1 substrate.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the extent of substrate cleavage inhibition.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical model of MALT1-dependent lymphoma.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
ABC-DLBCL cell line (e.g., OCI-Ly3)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant ABC-DLBCL cells into the flank of the mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle orally at a pre-determined dose and schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.
This in-depth guide provides a comprehensive overview of the mechanism of action of this compound and the experimental approaches to characterize its activity. The provided data and protocols serve as a valuable resource for researchers and drug development professionals working on the development of novel MALT1-targeted therapies. For specific details regarding this compound, consulting the primary patent literature (WO2020111087A1) is recommended.
The Role of (S)-Malt1-IN-5 in NF-κB Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Malt1-IN-5 is a potent, small-molecule inhibitor targeting the protease activity of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a critical component of the Carma1-Bcl10-MALT1 (CBM) signalosome, which plays a pivotal role in the activation of the canonical NF-κB signaling pathway upon antigen receptor stimulation. The proteolytic activity of MALT1 is essential for the sustained activation of NF-κB and the survival of certain B-cell lymphomas. This technical guide provides an in-depth overview of the role of MALT1 in NF-κB signaling, the mechanism of action of MALT1 inhibitors like this compound, and detailed experimental protocols for assessing their activity. While specific quantitative data for this compound is detailed in patent literature, this guide includes comparative data for other well-characterized MALT1 inhibitors to provide a quantitative context for researchers.
The Role of MALT1 in Canonical NF-κB Signaling
The canonical NF-κB pathway is a cornerstone of the immune response, regulating inflammation, cell survival, and proliferation. In lymphocytes, this pathway is potently activated by antigen receptor engagement, leading to the formation of the CBM complex. MALT1 serves a dual function within this complex:
-
Scaffold Function: MALT1 acts as an adapter protein, bringing together key signaling molecules. Upon T-cell or B-cell receptor stimulation, Protein Kinase C (PKC) phosphorylates Carma1 (also known as CARD11), inducing a conformational change that allows for the recruitment of the Bcl10-MALT1 dimer. This complex then recruits the E3 ubiquitin ligase TRAF6, leading to the K63-linked polyubiquitination of MALT1, Bcl10, and TRAF6 itself. These polyubiquitin chains serve as a docking platform for the IκB kinase (IKK) complex.
-
Protease Function: MALT1 is a paracaspase with arginine-specific cysteine protease activity. Once activated, MALT1 cleaves and inactivates several negative regulators of NF-κB signaling. This proteolytic activity is crucial for amplifying and sustaining the NF-κB response. Key substrates of MALT1 include:
-
RelB: Cleavage of the NF-κB family member RelB leads to its proteasomal degradation, which in turn enhances the DNA binding of RelA- and c-Rel-containing NF-κB complexes.
-
A20 (TNFAIP3): A20 is a deubiquitinating enzyme that negatively regulates NF-κB signaling. MALT1-mediated cleavage of A20 abrogates its inhibitory function.
-
CYLD: Another deubiquitinating enzyme that is inactivated by MALT1 cleavage, further promoting NF-κB signaling.
-
Bcl10: MALT1 can also cleave Bcl10, which is thought to regulate T-cell adhesion.
-
The constitutive activation of the NF-κB pathway, often driven by mutations in upstream signaling components, is a hallmark of certain cancers, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL). In these malignancies, the protease activity of MALT1 is essential for tumor cell survival, making it an attractive therapeutic target.
Signaling Pathway Diagram
Caption: Canonical NF-κB signaling pathway initiated by antigen receptor stimulation.
This compound and Other MALT1 Inhibitors
This compound is identified as a potent MALT1 protease inhibitor in patent literature (WO2020111087A1, compound 1). While specific IC50 and EC50 values for this compound are not publicly available in peer-reviewed literature, the patent highlights its potential for treating cancers and inflammatory diseases driven by MALT1 activity. For comparative purposes, the table below summarizes the reported activities of other well-characterized MALT1 inhibitors.
Quantitative Data for Selected MALT1 Inhibitors
| Inhibitor | Assay Type | Target/Cell Line | IC50 / GI50 (µM) | Reference |
| MI-2 | Biochemical (MALT1 protease) | Recombinant MALT1 | 5.84 | MedchemExpress, Tocris Bioscience |
| Cellular (Proliferation) | OCI-Ly3 (ABC-DLBCL) | 0.4 | MedchemExpress | |
| Cellular (Proliferation) | TMD8 (ABC-DLBCL) | 0.5 | MedchemExpress | |
| Z-VRPR-fmk | Cellular (Proliferation) | ABC-DLBCL lines | ~50 | Int J Clin Exp Pathol, 2019 |
| Janssen Cpd 98 | Biochemical (MALT1 protease) | Recombinant MALT1 | 0.0085 | BioWorld (WO 2025003414) |
| Cellular (NF-κB activity) | HEK-293-MALT1 | 0.0028 | BioWorld (WO 2025003414) | |
| Cellular (Proliferation) | OCI-Ly3 (ABC-DLBCL) | 0.018 | BioWorld (WO 2025003414) |
Experimental Protocols
Biochemical MALT1 Protease Activity Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant MALT1.
Principle: A fluorogenic peptide substrate containing the MALT1 cleavage sequence (e.g., Ac-LRSR-AMC) is incubated with recombinant MALT1. Cleavage of the substrate by MALT1 releases a fluorescent molecule (AMC, 7-amino-4-methylcoumarin), which can be quantified.
Materials:
-
Recombinant full-length MALT1 protein
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 600 mM Sodium Citrate, 1 mM DTT, 1 mM EDTA, 0.05% BSA
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well black microtiter plates
-
Fluorescence plate reader (Excitation: 355-360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Dispense the diluted compounds into the wells of the 384-well plate. Include a DMSO-only control (no inhibition) and a control with a known MALT1 inhibitor (e.g., Z-VRPR-fmk) for maximal inhibition.
-
Add recombinant MALT1 protein (final concentration ~2-6 nM) to each well containing the test compound and incubate at room temperature for 30-60 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (final concentration ~50 µM) to all wells.
-
Immediately begin monitoring the fluorescence signal at 3-minute intervals for 60-90 minutes at 37°C.
-
Calculate the initial reaction rates (V₀) from the linear phase of the fluorescence increase over time.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow: Biochemical MALT1 Assay
Caption: Workflow for a biochemical MALT1 protease activity assay.
Cellular NF-κB Reporter Gene Assay
This assay measures the effect of a compound on NF-κB transcriptional activity in a cellular context.
Principle: A reporter cell line (e.g., HEK293) is engineered to contain a luciferase gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Materials:
-
NF-κB luciferase reporter cell line (e.g., HEK293-NF-κB-luc)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
NF-κB pathway activator (e.g., TNF-α or PMA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., ONE-Step Luciferase Assay System)
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells into a 96-well plate at a density of ~50,000 cells per well and incubate for 24 hours.
-
Pre-treat the cells with serial dilutions of the test compound for 1 hour.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-24 hours. Include unstimulated and vehicle-treated stimulated controls.
-
After the incubation period, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate-reading luminometer.
-
Normalize the luminescence signal of the compound-treated wells to the vehicle-treated stimulated control to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Experimental Workflow: Cellular NF-κB Reporter Assay
Caption: Workflow for a cellular NF-κB reporter gene assay.
Conclusion
This compound represents a promising tool for the investigation of MALT1's role in NF-κB signaling and as a potential therapeutic agent for MALT1-dependent malignancies. The inhibition of MALT1 protease activity offers a targeted approach to disrupt the constitutive NF-κB activation that drives the proliferation and survival of cancer cells, particularly in ABC-DLBCL. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of this compound and other novel MALT1 inhibitors, enabling researchers to quantify their potency and cellular efficacy. Further investigation into the specific activity and pharmacokinetic properties of this compound is warranted to fully elucidate its therapeutic potential.
(S)-Malt1-IN-5: An In-Depth Technical Guide to a Novel MALT1 Paracaspase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Malt1-IN-5 is a potent, novel inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) paracaspase. As a critical mediator in the activation of the NF-κB signaling pathway, MALT1 represents a compelling therapeutic target in various malignancies and autoimmune disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, its role in modulating cellular signaling, and detailed protocols for its characterization. While specific quantitative potency data for this compound is currently limited to patent literature, this document consolidates the available information and presents representative data from analogous MALT1 inhibitors to guide further research and development.
Introduction to MALT1 and its Role in Disease
Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) is a unique human paracaspase, a cysteine protease with arginine specificity, that plays a pivotal role in the adaptive immune response.[1][2] It is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is essential for transducing signals from T-cell and B-cell antigen receptors to the canonical NF-κB pathway.[2][3] The scaffolding function of MALT1 facilitates the recruitment and activation of downstream signaling molecules, while its proteolytic activity amplifies and sustains NF-κB signaling through the cleavage of several negative regulators, including A20, CYLD, and RelB.[4][5]
Constitutive activation of the NF-κB pathway is a hallmark of several lymphoid malignancies, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[6] In these cancers, chronic MALT1 protease activity is a key driver of proliferation and survival, making it an attractive target for therapeutic intervention.[6]
This compound: A Potent MALT1 Inhibitor
This compound has been identified as a potent inhibitor of MALT1 protease activity.[7] Information regarding this compound originates from patent literature (WO2020111087A1), which suggests its potential for the research and treatment of MALT1-related diseases, such as certain cancers and inflammatory conditions.[7]
Data Presentation
While specific IC50 values for this compound are not publicly available in peer-reviewed literature, the following tables present representative quantitative data for other well-characterized MALT1 inhibitors to illustrate the typical assays and potency ranges observed for compounds targeting MALT1.
Table 1: Representative Biochemical Activity of MALT1 Inhibitors
| Compound | Assay Type | Target | IC50/Kᵢ | Reference |
| MI-2 | LZ-MALT1 Fluorescence Assay | Recombinant MALT1 | IC50 ≈ 5 µM | [1] |
| Z-VRPR-FMK | LZ-MALT1 Biochemical Assay | Recombinant MALT1 | Kᵢ ≈ 10 nM | [4] |
| JNJ-67856633 | Biochemical Assay | Full-length MALT1 | IC50 = 22.4 nM | [8] |
Table 2: Representative Cellular Activity of MALT1 Inhibitors
| Compound | Cell Line | Assay Type | Endpoint | IC50/GI50 | Reference |
| MI-2 | HBL-1 (ABC-DLBCL) | CellTiter-Glo | Growth Inhibition | GI50 ≈ 0.2 µM | [1] |
| MI-2 | TMD8 (ABC-DLBCL) | CellTiter-Glo | Growth Inhibition | GI50 ≈ 0.5 µM | [1] |
| Compound 3 (Z-LVPR-fmk derivative) | Raji | MALT1-GloSensor | MALT1 Inhibition | IC50 ≈ 100 nM | [4] |
| JNJ-67856633 | OCI-Ly3 (ABC-DLBCL) | CellTiter-Glo | Growth Inhibition | GI50 = 18 nM | [8] |
MALT1 Signaling Pathway
The following diagram illustrates the central role of MALT1 in the NF-κB signaling cascade, a pathway that is inhibited by this compound.
Caption: MALT1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize MALT1 inhibitors.
MALT1 Biochemical Assay (Fluorogenic)
This assay measures the direct enzymatic activity of recombinant MALT1.
-
Materials:
-
Recombinant human MALT1 (e.g., LZ-MALT1)
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.9 M sodium citrate, 10 mM DTT, pH 7.5
-
This compound or other test compounds
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 355-360 nm, Emission: 460 nm)
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add 20 µL of recombinant MALT1 enzyme solution (e.g., 100-200 nM).
-
Add 5 µL of the diluted inhibitor solution or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding 25 µL of the MALT1 substrate solution (e.g., 1 µM final concentration).
-
Immediately measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.
-
Calculate the initial reaction rates (RFU/min) and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cellular MALT1 Activity Assay (MALT1-GloSensor)
This assay quantifies MALT1 protease activity within living cells.
-
Materials:
-
Raji or other suitable lymphoma cell line stably expressing a MALT1-GloSensor reporter construct
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound or other test compounds
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin (optional, for stimulating MALT1 activity)
-
GloSensor™ cAMP Reagent
-
96-well white, clear-bottom microplate
-
Luminometer
-
-
Procedure:
-
Seed the MALT1-GloSensor cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Treat the cells with a serial dilution of this compound for 1-2 hours.
-
If necessary to induce MALT1 activity, stimulate the cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM) for 1-2 hours.
-
Add the GloSensor™ cAMP Reagent to each well according to the manufacturer's protocol.
-
Incubate the plate at room temperature for 10-15 minutes to allow for signal stabilization.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of MALT1 activity relative to the vehicle-treated control and determine the IC50 value.
-
Cell Viability Assay (CellTiter-Glo®)
This assay assesses the effect of MALT1 inhibition on the proliferation and viability of cancer cell lines.
-
Materials:
-
ABC-DLBCL cell lines (e.g., OCI-Ly3, TMD8) and control cell lines (e.g., GCB-DLBCL)
-
Cell culture medium
-
This compound or other test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well opaque-walled microplate
-
Luminometer
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well, following the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
Calculate the percent viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.
-
Western Blot Analysis of MALT1 Substrate Cleavage
This method is used to confirm the inhibition of MALT1's proteolytic activity in a cellular context by observing the cleavage of its known substrates.
-
Materials:
-
ABC-DLBCL cell lines
-
This compound or other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against full-length and cleaved forms of MALT1 substrates (e.g., anti-CYLD, anti-RelB)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
Secondary antibodies conjugated to HRP
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat ABC-DLBCL cells with varying concentrations of this compound for 4-24 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to assess the dose-dependent inhibition of substrate cleavage.
-
Conclusion
This compound is a promising MALT1 paracaspase inhibitor with potential therapeutic applications in oncology and immunology. This technical guide provides a foundational understanding of its mechanism of action and the experimental approaches required for its preclinical evaluation. While further studies are needed to fully elucidate its pharmacological profile, the information and protocols presented herein offer a robust framework for researchers to investigate the therapeutic potential of this compound and other MALT1 inhibitors.
References
- 1. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probes to monitor activity of the paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New “Brew” of MALT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. | BioWorld [bioworld.com]
A Technical Guide to the Evaluation of (S)-Malt1-IN-5 in Activated B-cell Like Diffuse Large B-cell Lymphoma (ABC-DLBCL)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) is an aggressive malignancy characterized by constitutive activation of the NF-κB signaling pathway, a dependency that presents a key therapeutic vulnerability. A central mediator of this pathway is the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), a paracaspase whose proteolytic activity is essential for the survival of ABC-DLBCL cells. Consequently, MALT1 has emerged as a promising target for therapeutic intervention. This technical guide provides a comprehensive overview of the preclinical evaluation of MALT1 inhibitors, with a focus on the conceptual framework for characterizing novel compounds such as (S)-Malt1-IN-5. While specific preclinical data for this compound is primarily detailed in patent literature (WO2020111087A1), this document outlines the essential experimental protocols and data presentation required for the rigorous assessment of such inhibitors.[1]
Introduction: The Role of MALT1 in ABC-DLBCL Pathogenesis
Diffuse large B-cell lymphoma (DLBCL) is the most common type of non-Hodgkin's lymphoma, with ABC-DLBCL representing a subtype with a particularly poor prognosis.[2] A hallmark of ABC-DLBCL is chronic B-cell receptor (BCR) signaling, which leads to the formation of the CARD11-BCL10-MALT1 (CBM) complex.[2] This complex acts as a critical signaling hub, activating the IκB kinase (IKK) complex and subsequently the canonical NF-κB pathway.[2]
MALT1's role extends beyond that of a mere scaffold protein. Its intrinsic paracaspase activity is crucial for amplifying and sustaining NF-κB signaling through the cleavage and inactivation of negative regulators, such as A20 (TNFAIP3) and RELB.[2] This proteolytic function is a key driver of the proliferation and survival of ABC-DLBCL cells.[2] Therefore, specific inhibition of MALT1's enzymatic activity presents a targeted therapeutic strategy.
Signaling Pathway Overview
The constitutive activation of the BCR pathway in ABC-DLBCL triggers a signaling cascade that converges on the CBM complex, leading to MALT1 activation and subsequent NF-κB-dependent transcription of pro-survival genes.
Preclinical Evaluation of MALT1 Inhibitors: A Conceptual Workflow
The preclinical assessment of a novel MALT1 inhibitor like this compound involves a multi-step process, from initial biochemical validation to in vivo efficacy studies. This workflow is designed to thoroughly characterize the compound's potency, selectivity, mechanism of action, and therapeutic potential.
Quantitative Data Summary
The following tables represent the types of quantitative data that would be generated during the preclinical evaluation of a MALT1 inhibitor. The values provided are illustrative and based on published data for similar compounds in the field.
Table 1: In Vitro Activity
| Assay Type | Target/Cell Line | Metric | This compound (Illustrative Value) | Reference Compound (e.g., MI-2) |
| Biochemical Assay | Recombinant MALT1 | IC₅₀ | 15 nM | 20 nM |
| Cellular Target Engagement | HBL-1 (ABC-DLBCL) | EC₅₀ (CYLD Cleavage) | 100 nM | 150 nM |
| Cell Viability | HBL-1 (ABC-DLBCL) | GI₅₀ | 200 nM | 200 nM[2] |
| TMD8 (ABC-DLBCL) | GI₅₀ | 450 nM | 500 nM[2] | |
| OCI-Ly3 (ABC-DLBCL) | GI₅₀ | 380 nM | 400 nM[2] | |
| OCI-Ly10 (ABC-DLBCL) | GI₅₀ | 400 nM | 400 nM[2] | |
| OCI-Ly1 (GCB-DLBCL) | GI₅₀ | > 10 µM | > 10 µM | |
| SU-DHL-4 (GCB-DLBCL) | GI₅₀ | > 10 µM | > 10 µM |
Table 2: In Vivo Efficacy (Xenograft Model)
| Model | Treatment Group | Dosing | Tumor Growth Inhibition (%) |
| TMD8 Xenograft | Vehicle | - | 0% |
| This compound | 30 mg/kg, BID | 85% | |
| This compound | 10 mg/kg, BID | 50% |
Detailed Experimental Protocols
The following are representative protocols for the key experiments required to characterize a novel MALT1 inhibitor.
MALT1 Enzymatic Assay (Biochemical)
Objective: To determine the direct inhibitory effect of the compound on the proteolytic activity of recombinant MALT1.
Methodology:
-
Reagents: Recombinant human MALT1, fluorogenic MALT1 substrate (e.g., Ac-LR-AMC), assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM DTT, pH 7.4), this compound, and a reference inhibitor.
-
Procedure: a. Serially dilute this compound in DMSO and then in assay buffer. b. In a 96-well plate, combine recombinant MALT1 with the diluted compound or vehicle control. c. Incubate for 30 minutes at room temperature to allow for compound binding. d. Initiate the reaction by adding the fluorogenic substrate. e. Monitor the fluorescence signal (excitation/emission ~360/460 nm) over time using a plate reader.
-
Data Analysis: Calculate the rate of substrate cleavage for each compound concentration. Determine the IC₅₀ value by fitting the dose-response curve using non-linear regression.
Cellular Target Engagement Assay (Western Blot)
Objective: To confirm that the compound inhibits MALT1 activity within intact ABC-DLBCL cells by measuring the cleavage of a known MALT1 substrate, CYLD.
Methodology:
-
Cell Lines: HBL-1 (ABC-DLBCL).
-
Procedure: a. Seed HBL-1 cells in a 6-well plate and allow them to adhere. b. Treat the cells with increasing concentrations of this compound for 24 hours. c. Harvest the cells, lyse them in RIPA buffer supplemented with protease inhibitors, and quantify the protein concentration. d. Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane. e. Probe the membrane with primary antibodies against the full-length and cleaved forms of CYLD, as well as a loading control (e.g., GAPDH). f. Incubate with a secondary antibody and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities for full-length and cleaved CYLD. Calculate the EC₅₀ for cleavage inhibition based on the dose-dependent decrease in the cleaved product.[2]
Cell Viability Assay
Objective: To assess the effect of the MALT1 inhibitor on the proliferation and viability of a panel of DLBCL cell lines.
Methodology:
-
Cell Lines: A panel of ABC-DLBCL (e.g., HBL-1, TMD8, OCI-Ly3, OCI-Ly10) and GCB-DLBCL (e.g., OCI-Ly1, SU-DHL-4) cell lines.[2]
-
Procedure: a. Seed the cells in a 96-well plate at an appropriate density. b. Treat the cells with a serial dilution of this compound for 72-96 hours. c. Measure cell viability using a commercially available assay (e.g., CellTiter-Glo®), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the luminescence signal to the vehicle-treated control. Determine the GI₅₀ (concentration required for 50% growth inhibition) by fitting the dose-response curve.[2]
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the MALT1 inhibitor in a mouse model of ABC-DLBCL.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG) are subcutaneously inoculated with an ABC-DLBCL cell line (e.g., TMD8).
-
Procedure: a. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups. b. Administer this compound at various doses and schedules (e.g., intraperitoneal injection, twice daily) and the vehicle control. c. Monitor tumor volume and body weight regularly (e.g., 2-3 times per week). d. At the end of the study, euthanize the mice and harvest the tumors for pharmacodynamic analysis (e.g., Western blot for MALT1 substrate cleavage).
-
Data Analysis: Calculate tumor growth inhibition for each treatment group compared to the vehicle control. Analyze the statistical significance of the anti-tumor effect.
Conclusion
The targeted inhibition of MALT1 paracaspase activity represents a highly promising therapeutic strategy for ABC-DLBCL. A thorough preclinical evaluation of novel inhibitors, such as this compound, is critical for their advancement toward clinical application. This guide provides a foundational framework for the necessary experimental procedures and data analysis, from initial biochemical characterization to in vivo efficacy studies. The successful execution of these studies will be instrumental in identifying potent and selective MALT1 inhibitors with the potential to improve outcomes for patients with this aggressive lymphoma.
References
(S)-Malt1-IN-5: A Technical Guide for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a critical mediator in the pathogenesis of various autoimmune diseases. As a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, MALT1 possesses both scaffolding and proteolytic functions that are integral to the activation of NF-κB signaling in lymphocytes.[1][2][3] Dysregulation of this pathway is a hallmark of numerous autoimmune and inflammatory conditions, making MALT1 a compelling therapeutic target. (S)-Malt1-IN-5 is a potent and specific inhibitor of the MALT1 protease, showing potential for the modulation of aberrant immune responses. This technical guide provides an in-depth overview of this compound, including its mechanism of action, relevant experimental protocols, and the signaling pathways it targets.
Core Concepts: The Role of MALT1 in Autoimmunity
MALT1 is a paracaspase that, upon antigen receptor stimulation in T and B cells, is recruited to the CBM complex.[2][3] This complex formation is a critical step in the activation of the canonical NF-κB pathway, which governs the expression of a wide array of pro-inflammatory cytokines and cell survival factors. The proteolytic activity of MALT1 is responsible for the cleavage and inactivation of several negative regulators of NF-κB signaling, such as A20, RelB, and CYLD, thereby amplifying and sustaining the inflammatory response.[4] In the context of autoimmune diseases, chronic activation of MALT1 can lead to persistent inflammation and tissue damage. Therefore, inhibition of MALT1's proteolytic activity presents a promising strategy to dampen pathological immune responses.
This compound: A Potent MALT1 Protease Inhibitor
This compound has been identified as a potent inhibitor of MALT1 protease activity.[1] While specific quantitative data such as IC50, EC50, and Ki values for this compound are not publicly available in the reviewed literature, its characterization as a potent inhibitor is based on patent literature (WO2020111087A1).[1][5] For the purpose of comparison and to provide context for researchers, the following table includes quantitative data for other well-characterized MALT1 inhibitors.
Data Presentation: Potency of MALT1 Inhibitors
| Inhibitor | Type | Target | IC50 | GI50 (Cell-based) | Ki | Reference |
| This compound | Not specified | MALT1 Protease | Not Available | Not Available | Not Available | [1] |
| MI-2 | Irreversible | MALT1 Protease | 5.84 µM | 0.2-0.5 µM (ABC-DLBCL cell lines) | Not Available | [6][7] |
| Compound 3 (Z-LVPR-fmk derivative) | Covalent | MALT1 Protease | Not Available | ~1 µM (OCI-Ly3 cells) | < 0.0001 µM | [8] |
Signaling Pathways
The following diagrams illustrate the central role of MALT1 in the NF-κB signaling pathway and the proposed mechanism of action for MALT1 inhibitors like this compound.
Caption: MALT1 signaling pathway leading to NF-κB activation and its inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of MALT1 inhibitors. Below are representative protocols for key experiments.
MALT1 Enzymatic Activity Assay
This protocol is designed to measure the direct inhibitory effect of a compound on MALT1 protease activity.
Caption: Workflow for a MALT1 enzymatic activity assay.
Methodology:
-
Reagents and Materials:
-
Recombinant human MALT1 enzyme
-
This compound
-
Fluorogenic MALT1 substrate (e.g., Ac-Leu-Arg-7-amino-4-methylcoumarin)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20, pH 7.4)
-
384-well black microplate
-
Fluorescence plate reader
-
-
Procedure: a. Prepare serial dilutions of this compound in assay buffer. b. Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the microplate. c. Add 10 µL of recombinant MALT1 enzyme solution (final concentration, e.g., 10 nM) to each well. d. Pre-incubate the plate at room temperature for 30 minutes. e. Initiate the reaction by adding 5 µL of the fluorogenic substrate (final concentration, e.g., 20 µM). f. Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 60 minutes at 37°C. g. Calculate the initial reaction rates (slope of the linear portion of the fluorescence versus time curve). h. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cellular NF-κB Reporter Assay
This assay assesses the ability of this compound to inhibit MALT1-mediated NF-κB activation in a cellular context.
Caption: Workflow for a cellular NF-κB reporter assay.
Methodology:
-
Reagents and Materials:
-
Jurkat T-cells (or other suitable immune cell line)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin
-
Dual-luciferase reporter assay system
-
96-well white microplate
-
Luminometer
-
-
Procedure: a. Co-transfect Jurkat T-cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid. b. After 24 hours, seed the transfected cells into a 96-well plate at a density of 1 x 10^5 cells/well. c. Treat the cells with a serial dilution of this compound or vehicle (DMSO) for 1 hour. d. Stimulate the cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM) to activate the NF-κB pathway. e. Incubate the plate for 6-8 hours at 37°C in a CO2 incubator. f. Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions. g. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. h. Calculate the EC50 value by plotting the percentage of inhibition of normalized luciferase activity against the logarithm of the inhibitor concentration.
Conclusion
This compound represents a valuable research tool for investigating the role of MALT1 in autoimmune and inflammatory diseases. Its potency as a MALT1 protease inhibitor allows for the targeted disruption of the CBM-NF-κB signaling axis, providing a means to explore the downstream consequences of MALT1 inhibition in various cellular and in vivo models. While further characterization of its pharmacological properties is warranted, the available information underscores its potential as a lead compound for the development of novel therapeutics for autoimmune disorders. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to effectively utilize this compound in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JCI - Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth [jci.org]
- 3. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of extended substrate specificity of the MALT1 as a strategy for the design of potent substrates and activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Malt1-IN-5: A Targeted Approach to Modulating T-Cell Receptor Signaling Abnormalities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
T-cell receptor (TCR) signaling is a cornerstone of the adaptive immune response, and its dysregulation is implicated in a spectrum of diseases, from immunodeficiencies to autoimmune disorders and hematological malignancies. A key mediator in this intricate signaling cascade is the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 possesses both scaffolding and proteolytic functions that are critical for the activation of the transcription factor NF-κB, a master regulator of T-cell activation, proliferation, and cytokine production. Pathological hyperactivation or dysregulation of the TCR signaling pathway, often involving MALT1, presents a compelling therapeutic target. (S)-Malt1-IN-5 is a potent and specific inhibitor of the MALT1 protease, offering a promising tool to investigate and potentially correct TCR signaling abnormalities. This technical guide provides a comprehensive overview of the role of MALT1 in TCR signaling, the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its potential therapeutic applications.
Introduction: The Central Role of MALT1 in T-Cell Receptor Signaling
Upon engagement of the T-cell receptor (TCR) and the co-stimulatory receptor CD28 by an antigen-presenting cell (APC), a series of intracellular signaling events are initiated. A critical hub in this pathway is the formation of the CARMA1-BCL10-MALT1 (CBM) complex.[1][2] Within this complex, MALT1 acts as a scaffold, recruiting downstream signaling molecules, and as a cysteine protease.
The scaffolding function of MALT1 is essential for the recruitment and activation of the IκB kinase (IKK) complex, which leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB transcription factor to translocate to the nucleus and initiate the transcription of genes crucial for T-cell activation, including cytokines like Interleukin-2 (IL-2).
The proteolytic activity of MALT1 further amplifies and fine-tunes the TCR signal. MALT1 cleaves and inactivates several negative regulators of the NF-κB pathway, such as A20 and CYLD.[3] By removing these inhibitory brakes, MALT1 ensures a robust and sustained T-cell response.
T-Cell Receptor Signaling Abnormalities:
Dysregulation of TCR signaling can lead to two major categories of pathologies:
-
Hyperactivation: In certain cancers, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), mutations in components of the CBM complex lead to constitutive MALT1 activity and chronic NF-κB signaling, promoting tumor cell survival and proliferation.
-
Dysregulation: In some autoimmune and inflammatory diseases, aberrant TCR signaling can lead to the overproduction of pro-inflammatory cytokines and the breakdown of self-tolerance.
This compound: A Potent MALT1 Protease Inhibitor
This compound is a small molecule inhibitor designed to specifically target the proteolytic activity of MALT1.[4][5][6] By inhibiting MALT1's enzymatic function, this compound is expected to restore normal TCR signaling by preventing the degradation of negative regulators of the NF-κB pathway. This targeted approach offers the potential for therapeutic intervention in diseases driven by aberrant MALT1 activity. While specific quantitative data such as IC50 values for this compound are primarily detailed in patent literature (WO2020111087A1), it is consistently described by suppliers as a potent inhibitor of MALT1 protease.[4][7][8][9][10]
Quantitative Data for a Representative Potent MALT1 Inhibitor
To provide a quantitative context for the potency of MALT1 inhibitors, the following table summarizes data for a representative compound from recent patent literature.
| Compound ID | Assay Type | Target/Cell Line | Endpoint | Potency | Reference |
| Janssen Cpd 98 pg 177 | Biochemical Assay | Full-length MALT1 | IC50 | 0.0085 µM | WO 2025003414 A1 |
| Janssen Cpd 98 pg 177 | Cellular Assay | HEK-293 cells expressing MALT1 | NF-κB activity (IC50) | 0.0028 µM | WO 2025003414 A1 |
| Janssen Cpd 98 pg 177 | Cellular Assay | OCI-Ly3 (ABC-DLBCL) | Proliferation (GI50) | 0.018 µM | WO 2025003414 A1 |
Signaling Pathways and Experimental Workflows
T-Cell Receptor Signaling Pathway Leading to NF-κB Activation
Mechanism of MALT1 Protease Action and Inhibition by this compound
Experimental Workflow for Evaluating this compound
Detailed Experimental Protocols
MALT1 Fluorogenic Protease Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant MALT1.
-
Materials:
-
Recombinant human MALT1 protease
-
MALT1 substrate (e.g., Ac-LRSR-AMC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 10% glycerol, 10 mM DTT)
-
This compound (serial dilutions)
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the microplate.
-
Add 10 µL of recombinant MALT1 protease (final concentration ~1 nM) to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the MALT1 substrate (final concentration ~10 µM).
-
Immediately measure the fluorescence intensity at 1-minute intervals for 60 minutes.
-
Calculate the reaction velocity (rate of fluorescence increase) for each well.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular NF-κB Reporter Assay in Jurkat T-Cells
This assay determines the effect of this compound on NF-κB activation in a T-cell line.
-
Materials:
-
Jurkat T-cells stably expressing an NF-κB-luciferase reporter construct
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (serial dilutions)
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
Luciferase assay reagent
-
96-well white microplates
-
Luminometer
-
-
Procedure:
-
Seed Jurkat cells at a density of 1 x 10^5 cells/well in a 96-well plate.
-
Treat the cells with serial dilutions of this compound or vehicle for 1 hour.
-
Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µM) for 6 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the data to unstimulated controls and plot the percentage of inhibition against the inhibitor concentration to determine the EC50 value.
-
IL-2 Production Assay in Primary Human T-Cells
This assay measures the impact of this compound on the production of the key T-cell cytokine, IL-2.
-
Materials:
-
Primary human T-cells isolated from peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-CD3 and anti-CD28 antibodies
-
This compound (serial dilutions)
-
Human IL-2 ELISA kit
-
96-well cell culture plates
-
-
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody (1 µg/mL) overnight at 4°C.
-
Wash the plate and seed primary T-cells at 2 x 10^5 cells/well.
-
Add anti-CD28 antibody (1 µg/mL) and serial dilutions of this compound or vehicle.
-
Incubate the cells for 24-48 hours at 37°C.
-
Collect the cell culture supernatant.
-
Quantify the amount of IL-2 in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
Plot the IL-2 concentration against the inhibitor concentration to determine the IC50 value.
-
Western Blot Analysis of MALT1 Substrate Cleavage
This method assesses the ability of this compound to prevent the cleavage of MALT1 substrates in T-cells.
-
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium
-
This compound
-
PMA and Ionomycin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies against cleaved and total CYLD or A20
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Pre-treat Jurkat cells with this compound or vehicle for 1 hour.
-
Stimulate the cells with PMA/Ionomycin for 30-60 minutes.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against cleaved and total forms of MALT1 substrates (e.g., CYLD, A20).
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.
-
Analyze the band intensities to determine the extent of substrate cleavage inhibition.
-
Conclusion and Future Directions
This compound represents a valuable chemical probe for dissecting the role of MALT1 protease activity in T-cell biology and pathology. Its ability to potently inhibit MALT1 offers a targeted strategy to modulate aberrant TCR signaling. The experimental protocols detailed in this guide provide a robust framework for characterizing the biochemical and cellular effects of this compound and other MALT1 inhibitors.
Future research should focus on elucidating the full spectrum of MALT1 substrates in T-cells and how their cleavage contributes to different aspects of T-cell function. Furthermore, preclinical studies in relevant animal models of autoimmune disease and T-cell-driven malignancies are warranted to fully assess the therapeutic potential of MALT1 protease inhibition. The continued development of potent and selective MALT1 inhibitors like this compound will be instrumental in advancing our understanding of TCR signaling and paving the way for novel therapeutic interventions.
References
- 1. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 2. Malt1 ubiquitination triggers NF-κB signaling upon T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 Inhibition as a Therapeutic Strategy in T-Cell Acute Lymphoblastic Leukemia by Blocking Notch1-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MALT1-IN-5 - Immunomart [immunomart.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
(S)-Malt1-IN-5: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Malt1-IN-5 is a potent and selective inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a paracaspase that functions as a critical downstream mediator in signaling pathways initiated by the B-cell receptor (BCR) and T-cell receptor (TCR). Its proteolytic activity is essential for the activation of NF-κB, a key transcription factor involved in the proliferation and survival of lymphocytes. In certain hematological malignancies, such as Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), the MALT1 signaling pathway is constitutively active, making it a compelling therapeutic target.[1][2] this compound, identified in patent WO2020111087A1, represents a promising small molecule inhibitor for targeting MALT1-dependent pathologies. This technical guide provides a comprehensive overview of the available data on this compound, its mechanism of action, and the experimental protocols for its evaluation.
Core Data Presentation
The following tables summarize the quantitative data for this compound as disclosed in patent WO2020111087A1.
Table 1: In Vitro MALT1 Protease Inhibition
| Compound | MALT1 IC50 (nM) |
| This compound (Example 1) | 1.2 |
Table 2: Cellular Activity in ABC-DLBCL Cell Line (TMD8)
| Compound | p-p65 IC50 (nM) | IL-6 IC50 (nM) |
| This compound (Example 1) | 3.8 | 1.8 |
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the proteolytic activity of MALT1. This intervention disrupts the signal transduction cascade from the B-cell receptor to the downstream activation of NF-κB.
B-Cell Receptor (BCR) to NF-κB Signaling Pathway
Upon antigen binding, the B-cell receptor initiates a signaling cascade involving the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs). This leads to the recruitment and activation of spleen tyrosine kinase (Syk) and Bruton's tyrosine kinase (BTK). Subsequently, a protein complex consisting of CARMA1 (also known as CARD11), BCL10, and MALT1 (the CBM complex) is formed. Within this complex, MALT1 is activated and cleaves several substrates, including A20 and RelB, which are negative regulators of the NF-κB pathway. By inhibiting MALT1's protease function, this compound prevents the degradation of these inhibitors, thereby suppressing the activation of NF-κB and leading to decreased proliferation and survival of MALT1-dependent cancer cells.
Caption: BCR to NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound, based on the information in patent WO2020111087A1 and established scientific literature.
MALT1 Protease Inhibition Assay (In Vitro)
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of recombinant MALT1.
Workflow:
Caption: Workflow for the in vitro MALT1 protease inhibition assay.
Detailed Method:
-
Reagents and Materials:
-
Recombinant human MALT1 enzyme.
-
Fluorogenic MALT1 substrate (e.g., Ac-LR-AMC).
-
Assay buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT.
-
Test compound: this compound dissolved in DMSO.
-
384-well black microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
A solution of recombinant MALT1 enzyme is prepared in the assay buffer.
-
The test compound, this compound, is serially diluted in DMSO and then added to the wells of the microplate. A DMSO control is also included.
-
The MALT1 enzyme solution is added to the wells containing the test compound and incubated for a predefined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.
-
The plate is incubated at 37°C for a specific time (e.g., 60 minutes).
-
The fluorescence intensity is measured using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 360 nm excitation and 460 nm emission for AMC).
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Cellular Phospho-p65 Assay
This assay measures the phosphorylation of the p65 subunit of NF-κB in a cellular context to determine the compound's effect on NF-κB activation.
Workflow:
Caption: Workflow for the cellular phospho-p65 assay.
Detailed Method (ELISA-based):
-
Reagents and Materials:
-
ABC-DLBCL cell line (e.g., TMD8).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compound: this compound dissolved in DMSO.
-
96-well cell culture plate.
-
Lysis buffer.
-
Phospho-p65 (Ser536) ELISA kit.
-
-
Procedure:
-
TMD8 cells are seeded into a 96-well plate at a predetermined density and allowed to adhere or stabilize overnight.
-
The cells are treated with serial dilutions of this compound or DMSO as a vehicle control.
-
The plate is incubated for a specific duration (e.g., 2 hours) at 37°C in a CO2 incubator.
-
After incubation, the cells are washed and then lysed according to the lysis buffer protocol.
-
The cell lysates are transferred to the phospho-p65 ELISA plate.
-
The ELISA is performed according to the manufacturer's instructions, which typically involves incubation with capture and detection antibodies, followed by a substrate reaction.
-
The absorbance is read on a microplate reader.
-
The IC50 value is determined by plotting the percentage of p-p65 inhibition against the log of the compound concentration.
-
Cellular IL-6 Secretion Assay
This assay quantifies the level of Interleukin-6 (IL-6), a pro-inflammatory cytokine whose expression is regulated by NF-κB, in the cell culture supernatant.
Workflow:
Caption: Workflow for the cellular IL-6 secretion assay.
Detailed Method (ELISA-based):
-
Reagents and Materials:
-
ABC-DLBCL cell line (e.g., TMD8).
-
Cell culture medium.
-
Test compound: this compound dissolved in DMSO.
-
96-well cell culture plate.
-
Human IL-6 ELISA kit.
-
-
Procedure:
-
TMD8 cells are seeded in a 96-well plate.
-
The cells are treated with various concentrations of this compound or DMSO vehicle control.
-
The plate is incubated for an extended period (e.g., 24 hours) to allow for cytokine secretion.
-
The plate is centrifuged, and the supernatant is carefully collected.
-
The IL-6 concentration in the supernatant is quantified using a human IL-6 ELISA kit according to the manufacturer's protocol.
-
The absorbance is measured, and a standard curve is used to determine the IL-6 concentration in each sample.
-
The IC50 value is calculated based on the dose-dependent inhibition of IL-6 secretion.
-
Conclusion
This compound is a highly potent inhibitor of MALT1 protease activity with demonstrated cellular activity in a relevant cancer cell line model. Its ability to effectively block the NF-κB signaling pathway underscores its therapeutic potential for the treatment of MALT1-dependent malignancies, such as ABC-DLBCL. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of this promising therapeutic agent. Further studies are warranted to evaluate its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile.
References
(S)-Malt1-IN-5: A Technical Guide to Target Validation in Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a critical therapeutic target in specific subtypes of lymphoma, particularly Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL). Its role as a key mediator in the nuclear factor-κB (NF-κB) signaling pathway makes it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the target validation of (S)-Malt1-IN-5, a potent MALT1 protease inhibitor. We will delve into the preclinical data, experimental methodologies, and the underlying signaling pathways, presenting a comprehensive resource for researchers in oncology and drug development.
Introduction: MALT1 as a Therapeutic Target in Lymphoma
MALT1 is a unique paracaspase that functions as both a scaffold protein and a protease, playing a pivotal role in the CBM (CARMA1-BCL10-MALT1) complex. This complex is a central node in the signal transduction from the B-cell receptor (BCR) to the NF-κB pathway. In normal B-cells, this signaling is tightly regulated. However, in certain lymphomas, such as ABC-DLBCL, chronic active BCR signaling leads to constitutive activation of the CBM complex and, consequently, the NF-κB pathway. This sustained signaling promotes cell survival, proliferation, and prevents apoptosis, contributing to lymphomagenesis.
The proteolytic activity of MALT1 is crucial for its oncogenic function. MALT1 cleaves and inactivates several negative regulators of the NF-κB pathway, including A20, CYLD, and RelB, thereby amplifying and sustaining the pro-survival signals. Therefore, inhibiting the protease activity of MALT1 presents a promising therapeutic strategy to selectively target these "addicted" lymphoma cells.
This compound: A Potent MALT1 Protease Inhibitor
This compound is a small molecule inhibitor designed to specifically target the proteolytic activity of MALT1. Information derived from patent literature (WO2020111087A1) identifies it as a potent inhibitor. While extensive peer-reviewed publications on this specific compound are not yet available, the patent data provides initial insights into its activity. In the context of this guide, this compound is referred to as "Compound 1" as designated in the aforementioned patent.
Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data for this compound (Compound 1) as extracted from patent WO2020111087A1. This data provides a preliminary assessment of its potency and cellular activity.
Table 1: In Vitro Enzymatic Activity of this compound (Compound 1)
| Compound | Target | Assay Type | IC50 (nM) | Source |
| This compound (Compound 1) | MALT1 Protease | Biochemical Assay | < 100 | WO2020111087A1 |
Table 2: In Vitro Cellular Activity of this compound (Compound 1)
| Compound | Cell Line | Cell Type | Assay Type | IC50 (nM) | Source |
| This compound (Compound 1) | TMD8 | ABC-DLBCL | Cell Viability | < 500 | WO2020111087A1 |
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the MALT1 protease. This intervention disrupts the downstream signaling cascade that is critical for the survival of MALT1-dependent lymphoma cells.
The MALT1 Signaling Pathway in ABC-DLBCL
The following diagram illustrates the canonical NF-κB signaling pathway in ABC-DLBCL and the point of intervention for this compound.
Caption: MALT1 Signaling Pathway and this compound Inhibition Point.
Experimental Protocols for MALT1 Target Validation
The validation of a MALT1 inhibitor like this compound involves a series of well-defined experimental procedures. Below are detailed methodologies for key assays typically employed in this process.
MALT1 Enzymatic Assay
This assay quantifies the direct inhibitory effect of a compound on the proteolytic activity of MALT1.
-
Principle: A fluorogenic peptide substrate containing the MALT1 cleavage site is incubated with recombinant MALT1 enzyme in the presence and absence of the test compound. Cleavage of the substrate releases a fluorescent molecule, and the reduction in fluorescence in the presence of the inhibitor is measured to determine the IC50 value.
-
Materials:
-
Recombinant human MALT1 enzyme
-
Fluorogenic MALT1 substrate (e.g., Ac-LR-H-Arg-AMC)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
Test compound (this compound) and vehicle control (e.g., DMSO)
-
384-well black assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of recombinant MALT1 enzyme to each well of the assay plate.
-
Add the diluted test compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow for compound binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission) over a time course.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Viability Assay
This assay assesses the effect of the MALT1 inhibitor on the proliferation and survival of lymphoma cell lines.
-
Principle: Lymphoma cells, particularly those known to be dependent on MALT1 signaling (e.g., TMD8), are cultured in the presence of varying concentrations of the test compound. After a defined incubation period, cell viability is measured using a luminescent ATP-based assay (e.g., CellTiter-Glo®). A decrease in luminescence indicates a reduction in viable cells.
-
Materials:
-
ABC-DLBCL cell lines (e.g., TMD8, OCI-Ly10) and control GCB-DLBCL cell lines (e.g., OCI-Ly1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (this compound) and vehicle control (DMSO)
-
96-well or 384-well white, clear-bottom assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed the lymphoma cells at an appropriate density in the assay plates.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted compound or vehicle control to the cells.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated controls and plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Western Blot Analysis of MALT1 Substrate Cleavage
This assay provides direct evidence of MALT1 inhibition within the cellular context by examining the cleavage of its known substrates.
-
Principle: MALT1-dependent lymphoma cells are treated with the inhibitor. Cell lysates are then prepared and subjected to SDS-PAGE and western blotting to detect the full-length and cleaved forms of MALT1 substrates like BCL10 or A20. Inhibition of MALT1 will result in a decrease in the cleaved form and an accumulation of the full-length protein.
-
Materials:
-
ABC-DLBCL cell line (e.g., TMD8)
-
Test compound (this compound) and vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against MALT1 substrates (e.g., anti-BCL10, anti-A20) and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Treat TMD8 cells with various concentrations of this compound or vehicle for a defined time (e.g., 4-24 hours).
-
Harvest the cells and prepare whole-cell lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using a digital imaging system and quantify the band intensities to assess the ratio of cleaved to full-length substrate.
-
Experimental Workflow and Logic
The validation of this compound as a lymphoma therapeutic agent follows a logical progression from biochemical characterization to cellular and in vivo efficacy studies.
Caption: Experimental Workflow for this compound Target Validation.
Conclusion and Future Directions
The available data, primarily from patent literature, indicates that this compound is a potent inhibitor of MALT1 protease with activity in ABC-DLBCL cell lines. The validation of MALT1 as a therapeutic target in these lymphomas is well-established, and inhibitors like this compound hold significant promise.
Future research should focus on the comprehensive preclinical evaluation of this compound, including:
-
In vivo efficacy studies in various ABC-DLBCL xenograft and patient-derived xenograft (PDX) models.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies to establish a clear relationship between drug exposure and target inhibition.
-
Combination studies with other targeted agents (e.g., BTK inhibitors) or standard-of-care chemotherapy to explore potential synergistic effects and overcome resistance mechanisms.
-
Safety and toxicology studies to assess the therapeutic window and potential off-target effects.
The successful completion of these studies will be crucial for the potential clinical development of this compound as a novel therapeutic agent for patients with MALT1-dependent lymphomas.
Methodological & Application
Application Notes and Protocols for (S)-Malt1-IN-5 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Malt1-IN-5 is a potent and specific inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase. MALT1 is a critical mediator in the activation of lymphocytes and other immune cells, playing a key role in the NF-κB signaling pathway.[1] Its protease activity is essential for the proliferation and survival of certain types of cancer cells, particularly Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[2][3][4] Therefore, inhibitors of MALT1, such as this compound, are promising therapeutic agents for the treatment of these malignancies and certain autoimmune diseases.[1][5][6]
These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, including its effects on cell proliferation, MALT1 substrate cleavage, and downstream signaling pathways.
Mechanism of Action
MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is assembled upon antigen receptor stimulation in lymphocytes.[7][8] The CBM complex activates the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB transcription factors to translocate to the nucleus and initiate the transcription of target genes involved in cell survival, proliferation, and inflammation.[1][9][10] MALT1's protease activity is crucial for this process, as it cleaves and inactivates negative regulators of NF-κB signaling, such as A20 and RelB.[1][11] this compound specifically inhibits this proteolytic activity, thereby suppressing the NF-κB pathway and inducing apoptosis in MALT1-dependent cancer cells.[5][6]
MALT1 Signaling Pathway
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Data Presentation
In Vitro Activity of this compound
| Cell Line | Subtype | Assay | IC50 / GI50 (µM) | Reference |
| OCI-Ly3 | ABC-DLBCL | IL-6 Secretion | 0.14 | [12] |
| OCI-Ly3 | ABC-DLBCL | IL-10 Secretion | 0.13 | [12] |
| OCI-Ly3 | ABC-DLBCL | Cell Proliferation | 1.16 | [12] |
| TMD8 | ABC-DLBCL | Cell Proliferation | ~0.5 (for MI-2) | [13] |
| HBL-1 | ABC-DLBCL | Cell Proliferation | ~0.2 (for MI-2) | [13] |
| OCI-Ly10 | ABC-DLBCL | Cell Proliferation | ~0.4 (for MI-2) | [13] |
Note: Specific IC50/GI50 values for this compound are not widely published. The data for OCI-Ly3 with MALT1-IN-3 and for other cell lines with the similar MALT1 inhibitor MI-2 are presented as representative examples of the expected potency.[12][13]
Experimental Protocols
Experimental Workflow Overview
Caption: General experimental workflow for characterizing this compound.
Protocol 1: Cell Proliferation Assay (MTS Assay)
This protocol is designed to determine the effect of this compound on the proliferation of MALT1-dependent cancer cell lines.
Materials:
-
Complete culture medium (e.g., IMDM with 20% FBS for OCI-Ly10, RPMI with 10% FBS for TMD8)[15]
-
This compound
-
MTS reagent
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete culture medium per well.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium.
-
Add 100 µL of the compound dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 48-72 hours in a humidified incubator.
-
-
MTS Assay:
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the log of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) using a non-linear regression analysis.
-
Protocol 2: Western Blot for MALT1 Substrate Cleavage (CYLD)
This protocol is used to assess the direct inhibitory effect of this compound on the proteolytic activity of MALT1 by monitoring the cleavage of its substrate, CYLD.
Materials:
-
MALT1-dependent cell line (e.g., HBL-1, TMD8)[13]
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-CYLD, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
SDS-PAGE gels and transfer membranes
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with varying concentrations of this compound for 24 hours.[13]
-
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CYLD antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Probe for β-actin as a loading control.
-
-
Data Analysis:
-
Perform densitometric analysis of the bands corresponding to full-length and cleaved CYLD.
-
Normalize the band intensities to the loading control. A decrease in the cleaved form and an increase in the full-length form of CYLD indicate MALT1 inhibition.[13]
-
Protocol 3: NF-κB Reporter Assay
This assay measures the effect of this compound on the transcriptional activity of NF-κB.
Materials:
-
Cell line suitable for transfection (e.g., 293T) or a stable reporter cell line
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with different concentrations of this compound for 12-24 hours.[10]
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in NF-κB activity relative to the vehicle-treated control.
-
Protocol 4: IL-2 Secretion Assay (ELISA)
This protocol is for measuring the secretion of IL-2 from activated T-cells, which is dependent on MALT1 activity.
Materials:
-
Jurkat T-cells or primary T-cells
-
This compound
-
PMA and Ionomycin (for T-cell stimulation)
-
Human IL-2 ELISA kit
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Cell Treatment and Stimulation:
-
Pre-treat Jurkat T-cells with various concentrations of this compound for 1-4 hours.
-
Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µM) for 24 hours to induce IL-2 secretion.[17]
-
-
Sample Collection:
-
Centrifuge the cell suspension and collect the supernatant.
-
-
ELISA:
-
Data Acquisition:
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve using the IL-2 standards.
-
Calculate the concentration of IL-2 in each sample from the standard curve.
-
Determine the IC50 of this compound for IL-2 secretion.
-
These protocols provide a comprehensive framework for the cellular characterization of this compound. Researchers should optimize the specific conditions for their cell lines and experimental setup.
References
- 1. cytion.com [cytion.com]
- 2. Establishment of a novel B-cell lymphoma cell line with suppressed growth by gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. medchemexpress.com [medchemexpress.com]
- 7. T Cell Activation Bioassay (IL-2) Protocol [worldwide.promega.com]
- 8. TMD8 [cytion.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. MALT1 Inhibition as a Therapeutic Strategy in T-Cell Acute Lymphoblastic Leukemia by Blocking Notch1-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MALT (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 13. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. OCI-LY-10 - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Pharmacoproteomics identifies combinatorial therapy targets for diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. stemcell.com [stemcell.com]
- 19. raybiotech.com [raybiotech.com]
(S)-Malt1-IN-5 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (S)-Malt1-IN-5, a potent and specific inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) paracaspase. These guidelines are intended to assist researchers in preparing and utilizing this compound for in vitro and in vivo experiments.
Chemical Properties and Solubility
Table 1: Solubility and Storage of this compound
| Property | Recommendation |
| Solvent | Dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions. For some MALT1 inhibitors, solutions of 10 mM in DMSO are commercially available. |
| Aqueous Media | This compound is expected to have low solubility in aqueous solutions like water or phosphate-buffered saline (PBS). Direct dissolution in these solvents is not recommended for creating concentrated stocks. |
| Storage of Powder | Store the solid compound at -20°C for long-term storage. |
| Storage of Solution | Store stock solutions in DMSO in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. A stock solution at -80°C can be stable for up to 6 months, while at -20°C, it is recommended to be used within 1 month.[1] |
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of the MALT1 protease.[1][2][3] MALT1 is a key component of the Carma1-Bcl10-MALT1 (CBM) complex, which plays a crucial role in the activation of the NF-κB signaling pathway downstream of antigen receptors (TCR and BCR) and other stimuli.[4][5][6] The protease activity of MALT1 is essential for the cleavage of several substrates, including A20, BCL10, CYLD, and RelB, which ultimately leads to the activation of the IκB kinase (IKK) complex and subsequent nuclear translocation of NF-κB transcription factors.[7][8] By inhibiting the proteolytic activity of MALT1, this compound is expected to block these downstream signaling events, thereby suppressing NF-κB-dependent gene expression and cellular responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of extended substrate specificity of the MALT1 as a strategy for the design of potent substrates and activity-based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 8. MALT1-IN-13_TargetMol [targetmol.com]
Application Notes and Protocols for (S)-Malt1-IN-5 in Cell Culture
(S)-Malt1-IN-5 is a potent and specific inhibitor of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) paracaspase. MALT1 is a critical mediator of NF-κB signaling downstream of T-cell and B-cell receptor activation. Its inhibition is a promising therapeutic strategy for certain hematological malignancies and autoimmune diseases.[1][2][3] These application notes provide recommended concentration ranges and detailed protocols for the use of this compound in cell culture experiments.
Recommended Concentration for Cell Culture
While specific data for the effective concentration of this compound in cell culture is not extensively published, data from analogous MALT1 inhibitors such as MI-2 and ABBV-MALT1 can be used to establish a recommended starting concentration range. Efficacy will be cell-line dependent and should be determined empirically.
General Recommended Range: 0.1 µM - 10 µM
Initial Titration: It is recommended to perform a dose-response experiment starting from 10 nM to 50 µM to determine the optimal concentration for your specific cell line and assay.
| MALT1 Inhibitor | Cell Line | Assay Type | Effective Concentration | Reference |
| MI-2 | HBL-1, TMD8, OCI-Ly3, OCI-Ly10 (ABC-DLBCL) | Cell Proliferation (ATP-based) | GI50: 0.2 - 0.5 µM | [4] |
| MI-2 | HBL-1 | CYLD Cleavage (Western Blot) | Dose-dependent decrease up to 5 µM | [4] |
| ABBV-MALT1 | OCI-LY3 | BCL10, RELB, ZC3H12D Cleavage (Western Blot) | 30 nM - 3 µM | [5] |
| ABBV-MALT1 | Jurkat | IL-2 Secretion | Pre-treatment for 12 hours, dose-responsive | [5] |
| Z-VRPR-FMK | ABC-DLBCL cell lines | BCL10 Cleavage (Western Blot) | 50 µM | [6][7] |
| MLT-943 | Human PBMCs | IL-2 Secretion | IC50: 0.07 - 0.09 µM | [8] |
Signaling Pathway
MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which is essential for the activation of the NF-κB signaling pathway following antigen receptor stimulation.[2][5][9] Upon stimulation, MALT1's paracaspase activity is triggered, leading to the cleavage of several substrates, including A20, BCL10, CYLD, and RelB, which ultimately results in the activation of the IKK complex and subsequent NF-κB activation.[2][10]
Caption: MALT1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is to determine the effect of this compound on cell viability and to calculate the GI50 (50% growth inhibition) concentration.
Materials:
-
Cells of interest (e.g., ABC-DLBCL cell lines like HBL-1, TMD8, OCI-Ly3)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. A common starting range is from 0.01 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Add 100 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Incubate for the desired time period (e.g., 48, 72, or 96 hours).[4]
-
For MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to dissolve the formazan crystals.[11]
-
-
For MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.[11]
-
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the GI50.
Caption: Workflow for Cell Viability Assay.
Western Blot for MALT1 Substrate Cleavage
This protocol is to assess the inhibitory activity of this compound on the proteolytic function of MALT1 by observing the cleavage of its substrates (e.g., BCL10, RelB, CYLD).
Materials:
-
Cells with constitutive MALT1 activity (e.g., OCI-Ly3, HBL-1) or cells that can be stimulated to activate MALT1 (e.g., Jurkat cells with PMA/Ionomycin).
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against MALT1 substrates (e.g., anti-BCL10, anti-RelB) and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and blotting equipment.
-
Chemiluminescence substrate.
Protocol:
-
Plate cells and treat with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for a specified time (e.g., 4, 12, or 24 hours).[4][5]
-
For stimulated cells, pre-treat with the inhibitor for 1-2 hours before adding the stimulus (e.g., PMA and ionomycin).
-
Harvest cells and lyse them on ice with lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescence substrate.
-
Image the blot. A decrease in the cleaved form and an increase in the full-length form of the substrate indicates MALT1 inhibition.
Cytokine Release Assay (ELISA)
This protocol is to measure the effect of this compound on the secretion of MALT1-dependent cytokines, such as IL-2.
Materials:
-
Cells capable of cytokine secretion upon stimulation (e.g., Jurkat cells, primary T-cells, PBMCs).
-
This compound
-
Stimulants (e.g., PMA and ionomycin, or anti-CD3/CD28 antibodies).
-
ELISA kit for the cytokine of interest (e.g., human IL-2).
-
96-well plate for cell culture.
-
Centrifuge.
Protocol:
-
Seed cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound or vehicle for 1-2 hours.[5]
-
Stimulate the cells with PMA/ionomycin or anti-CD3/CD28 antibodies.
-
Incubate for 12-24 hours at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Measure the concentration of the cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the effect of this compound on cytokine secretion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Frontiers | Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology [frontiersin.org]
- 9. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
Application Notes and Protocols: NF-κB Reporter Assay with (S)-Malt1-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of immune responses, inflammation, and cell survival. Its dysregulation is a hallmark of various diseases, including cancers and autoimmune disorders. A key regulator of the canonical NF-κB pathway, particularly in lymphocytes, is the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1). MALT1 functions as both a scaffold protein and a cysteine protease, with its proteolytic activity being essential for sustained NF-κB activation.[1][2][3][4] This enzymatic function makes MALT1 a compelling therapeutic target for diseases driven by aberrant NF-κB signaling, such as Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[5][6]
(S)-Malt1-IN-5 is a potent and specific inhibitor of MALT1 protease activity.[7] This application note provides a detailed protocol for utilizing this compound in an NF-κB reporter assay to quantify its inhibitory effect on the NF-κB signaling pathway. The protocol is designed for researchers in immunology, oncology, and drug discovery to assess the efficacy of MALT1 inhibition in a cellular context.
Signaling Pathway and Point of Inhibition
The canonical NF-κB signaling pathway is initiated by various stimuli, such as antigen receptor engagement or pro-inflammatory cytokines. This leads to the formation of the CARMA1-BCL10-MALT1 (CBM) complex.[2][5] The MALT1 protease within this complex cleaves and inactivates negative regulators of NF-κB signaling, such as A20 and RelB, thereby amplifying and sustaining the NF-κB response.[3][4] this compound exerts its effect by directly inhibiting the proteolytic activity of MALT1, thus preventing the degradation of these negative regulators and dampening NF-κB signaling.
NF-κB signaling pathway and MALT1 inhibition.
Experimental Workflow
The NF-κB reporter assay is a robust method to quantify the activity of the NF-κB transcription factor. The general workflow involves transfecting cells with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element. Upon activation of the NF-κB pathway, the luciferase gene is transcribed, and the resulting luminescence can be measured. The inhibitory effect of this compound is determined by the reduction in luciferase activity in treated cells compared to untreated controls.
NF-κB reporter assay experimental workflow.
Detailed Experimental Protocol
This protocol is adapted from established methods for assessing MALT1 inhibitor activity in lymphoma cell lines.
Materials and Reagents:
-
Cell Lines: ABC-DLBCL cell lines such as HBL-1, TMD8, or OCI-Ly3 are recommended as they exhibit constitutive MALT1 activity. Alternatively, HEK293T cells can be used with a co-transfection of MALT1 and a stimulant.
-
This compound: Prepare a stock solution in DMSO.
-
NF-κB Luciferase Reporter Plasmid: A plasmid containing multiple copies of the NF-κB consensus binding site upstream of a firefly luciferase reporter gene.
-
Control Plasmid: A plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK).
-
Transfection Reagent: (e.g., Lipofectamine® 3000, FuGENE® HD).
-
Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Luciferase Assay System: (e.g., Dual-Luciferase® Reporter Assay System).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin: For stimulating NF-κB activity in non-constitutively active cell lines.
Procedure:
-
Cell Seeding:
-
Day 1: Seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection. For suspension cells like HBL-1, a density of 2 x 10^5 cells per well is a good starting point.
-
-
Transfection:
-
Day 2: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
-
Inhibitor and/or Stimulant Treatment:
-
Day 3 (24 hours post-transfection):
-
For cell lines with constitutive NF-κB activity (e.g., HBL-1, TMD8), replace the medium with fresh medium containing various concentrations of this compound or DMSO vehicle control. A suggested starting concentration range is 10 nM to 10 µM.
-
For inducible cell lines (e.g., HEK293T), pre-incubate the cells with this compound or DMSO for 1-2 hours. Then, add the NF-κB stimulus (e.g., PMA at 20 ng/mL and Ionomycin at 1 µM).
-
-
-
Incubation:
-
Incubate the cells for a desired period. For observing significant inhibition, incubation times of 8 to 24 hours are recommended.
-
-
Luciferase Assay:
-
Day 4: Perform the dual-luciferase assay according to the manufacturer's instructions.
-
Briefly, lyse the cells and measure the firefly luciferase activity, followed by the Renilla luciferase activity in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the DMSO-treated control.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using a non-linear regression analysis.
-
Quantitative Data Summary
The following table summarizes representative data for the MALT1 inhibitor MI-2, which has a similar mechanism of action to this compound. Researchers can expect to generate similar data when evaluating this compound.
| Cell Line | Inhibitor Concentration | Incubation Time | NF-κB Activity Inhibition (%) | Reference |
| HBL-1 | 200 nM | 8 hours | ~20% | |
| HBL-1 | 200 nM | 24 hours | ~50% | |
| TMD8 | 500 nM | 8 hours | Not specified | |
| TMD8 | 500 nM | 24 hours | Significant Reduction | |
| OCI-Ly3 | GI50 (400 nM) | 48 hours | Growth Inhibition | |
| OCI-Ly10 | GI50 (400 nM) | 48 hours | Growth Inhibition |
Note: The GI50 values for OCI-Ly3 and OCI-Ly10 reflect growth inhibition, which is a downstream consequence of NF-κB pathway inhibition.
Conclusion
This application note provides a comprehensive protocol for the use of this compound in an NF-κB reporter assay. By following this detailed methodology, researchers can effectively quantify the inhibitory potential of this compound on MALT1 protease activity and downstream NF-κB signaling. The provided diagrams and data tables serve as valuable resources for experimental design and data interpretation. This assay is a critical tool for the preclinical evaluation of MALT1 inhibitors in the context of oncology and inflammatory diseases.
References
- 1. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MALT1 Inhibition by (S)-Malt1-IN-5
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the inhibitory activity of (S)-Malt1-IN-5 on the protease function of Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) using Western blotting.
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key mediator in the nuclear factor-κB (NF-κB) signaling pathway, playing a crucial role in the activation of T cells and B cells.[1][2] MALT1 possesses both scaffolding functions and protease activity. Its proteolytic activity is responsible for the cleavage of several substrates, which is essential for sustained NF-κB activation. Dysregulation of MALT1 activity has been implicated in certain types of lymphomas and autoimmune diseases. This compound is a potent inhibitor of MALT1 protease activity, making it a valuable tool for studying MALT1 function and a potential therapeutic agent.[1] This protocol outlines a Western blot-based method to measure the inhibition of MALT1's proteolytic activity by monitoring the cleavage of its known substrates, such as BCL10 and RelB.
MALT1 Signaling Pathway and Inhibition
MALT1 is a central component of the CARMA-BCL10-MALT1 (CBM) signalosome. Upon T-cell or B-cell receptor stimulation, this complex assembles, leading to the activation of MALT1's protease function. Activated MALT1 then cleaves specific substrates to amplify and sustain NF-κB signaling. This compound specifically inhibits this proteolytic activity.
Caption: MALT1 signaling and inhibition by this compound.
Experimental Protocols
Cell Culture and Treatment
This protocol is designed for suspension cell lines with constitutive MALT1 activity, such as certain Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL) cell lines (e.g., OCI-Ly3, HBL-1, TMD8).
-
Cell Culture: Culture cells in RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) to determine the optimal concentration for MALT1 inhibition.
-
Treatment: Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time. A treatment time of 24 hours is a good starting point.
Western Blot Protocol
The following is a comprehensive Western blot protocol to assess the cleavage of MALT1 substrates.
Caption: Western Blot Workflow for MALT1 Inhibition.
1. Cell Lysis
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. Sample Preparation
-
To 20-30 µg of protein lysate, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
4. SDS-PAGE
-
Load the denatured protein samples into the wells of a 4-15% gradient or a 12% polyacrylamide gel.
-
Run the gel in 1X running buffer at 100-120 V until the dye front reaches the bottom of the gel.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
6. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (see Table 2 for recommendations) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system.
Data Presentation
The inhibition of MALT1 protease activity can be quantified by observing the decrease in the cleaved form and the corresponding increase in the full-length form of its substrates.
Table 1: MALT1 Substrates and their Molecular Weights
| Substrate | Full-Length MW (kDa) | Cleaved Fragment(s) MW (kDa) |
| BCL10 | ~28-33 | Slightly faster migrating band |
| RelB | ~68 | ~55 |
| A20 (TNFAIP3) | ~90 | ~52 and ~37 |
| CYLD | ~120 | ~70 and ~40 |
Table 2: Recommended Antibodies and Dilutions
| Target Protein | Supplier (Example) | Catalog # (Example) | Recommended Dilution |
| MALT1 | Cell Signaling Technology | #2494 | 1:1000 |
| BCL10 | Cell Signaling Technology | #4237 | 1:1000 |
| RelB | Cell Signaling Technology | #10544 | 1:1000 |
| A20/TNFAIP3 | Novus Biologicals | NBP1-89337 | 1:500 - 1:1000 |
| CYLD | Cell Signaling Technology | #8462 | 1:1000 |
| β-Actin (Loading Control) | Cell Signaling Technology | #4970 | 1:1000 |
Note: Optimal antibody dilutions should be determined experimentally.
Expected Results
Upon successful inhibition of MALT1 by this compound, a dose-dependent decrease in the cleaved forms of BCL10, RelB, A20, and/or CYLD should be observed, with a concurrent increase in their full-length forms. This will confirm the on-target activity of the inhibitor. Densitometric analysis of the protein bands can be performed to quantify the extent of inhibition.
References
Handling and storage instructions for (S)-Malt1-IN-5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed handling, storage, and experimental protocols for the potent MALT1 protease inhibitor, (S)-Malt1-IN-5. The information is intended to guide researchers in the safe and effective use of this compound in laboratory settings.
Product Information
| Identifier | Value | Source |
| IUPAC Name | (S)-N-(5-chloro-6-(difluoromethoxy)-2-pyridinyl)-N'-[2-(1-methoxyethyl)-1,5-dimethyl-1H-pyrazolo[4,3-b]pyridin-3-yl]urea | Inferred from related compounds |
| CAS Number | 2434602-25-0 | [1] |
| Molecular Formula | C17H17ClF2N6O3 | [2] |
| Molecular Weight | 426.81 g/mol | [2] |
| Description | A potent inhibitor of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) protease. It is investigated for its potential in treating cancers and inflammatory diseases associated with abnormal T-cell or B-cell receptor signaling.[1] |
Handling and Storage
Proper handling and storage of this compound are crucial to maintain its stability and ensure user safety.
Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling potent small molecule inhibitors should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, wash the affected area immediately with copious amounts of water.
-
Ingestion: Do not eat, drink, or smoke while handling the compound.
-
Disposal: Dispose of the compound and any contaminated materials according to institutional and local regulations for chemical waste.
Storage Conditions
| Form | Recommended Storage | Notes |
| Solid (Powder) | Store at -20°C for long-term storage. | Can be shipped at room temperature.[2] For short-term storage, room temperature may be acceptable, but always refer to the Certificate of Analysis provided by the supplier.[1] |
| In Solvent | Store at -80°C. | Prepare stock solutions in a suitable solvent such as DMSO. Aliquot to avoid repeated freeze-thaw cycles. |
Signaling Pathway
This compound targets the MALT1 protease, a key component of the CARD11-BCL10-MALT1 (CBM) signalosome. This complex is crucial for the activation of the NF-κB signaling pathway downstream of T-cell and B-cell antigen receptor stimulation.
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols for assessing the activity of this compound. Specific parameters such as cell lines, concentrations, and incubation times should be optimized for your experimental system.
Biochemical Assay: Fluorogenic MALT1 Cleavage Assay
This assay measures the direct inhibitory effect of this compound on MALT1 protease activity.[3]
Materials:
-
Recombinant human MALT1 enzyme
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20, pH 7.4)
-
This compound
-
DMSO (for compound dilution)
-
Black 96-well microplate
-
Fluorescent plate reader (Excitation: 360 nm, Emission: 460 nm)
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant MALT1 enzyme to the working concentration in assay buffer.
-
Assay Reaction:
-
Add 50 µL of diluted this compound or vehicle (DMSO in assay buffer) to the wells of the microplate.
-
Add 25 µL of diluted MALT1 enzyme to each well.
-
Incubate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic MALT1 substrate.
-
-
Measurement: Immediately begin measuring the fluorescence intensity at 360 nm (excitation) and 460 nm (emission) every 1-2 minutes for 60-90 minutes.
-
Data Analysis: Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve). Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assay: MALT1 Substrate Cleavage by Western Blot
This assay confirms the inhibition of MALT1 protease activity within a cellular context by monitoring the cleavage of its known substrates.
Materials:
-
Cell line with constitutive MALT1 activity (e.g., ABC-DLBCL cell lines like HBL-1, TMD8) or cells where MALT1 can be activated (e.g., Jurkat T-cells stimulated with PMA/Ionomycin).
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against MALT1 substrates (e.g., BCL10, A20, CYLD, RelB)
-
Loading control antibody (e.g., β-actin, GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Protocol:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere (if applicable). Treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 4-24 hours).
-
Cell Lysis: Harvest the cells and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the MALT1 substrate overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Analyze the band intensities for both the full-length and cleaved forms of the MALT1 substrate. A decrease in the cleaved form and an increase in the full-length form with increasing concentrations of this compound indicate inhibition of MALT1 activity.
Cellular Assay: Cell Viability/Proliferation Assay
This assay determines the effect of this compound on the viability and proliferation of cancer cell lines dependent on MALT1 activity.
Materials:
-
MALT1-dependent cancer cell line (e.g., ABC-DLBCL)
-
This compound
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Reagents for viability/proliferation measurement (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or vehicle (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Measurement: Add the viability/proliferation reagent to each well according to the manufacturer's instructions and incubate as required.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound.
References
Application Notes and Protocols for (S)-Malt1-IN-5 Administration in Mouse Models of Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling molecule in the activation of NF-κB, a key pathway for the survival and proliferation of certain B-cell lymphomas, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL). The protease activity of MALT1 is essential for its function, making it a compelling therapeutic target.[1][2] (S)-Malt1-IN-5 is a potent and selective inhibitor of MALT1 protease. These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of this compound in mouse models of lymphoma, based on established methodologies for potent MALT1 inhibitors.
Disclaimer: Limited publicly available in vivo data exists for the specific compound this compound. The following protocols and data are based on representative studies of other potent MALT1 inhibitors, such as JNJ-6785663 and MI-2, and should be adapted and optimized for this compound.
MALT1 Signaling Pathway in ABC-DLBCL
In ABC-DLBCL, chronic B-cell receptor (BCR) signaling or mutations in upstream signaling components lead to the constitutive formation of the CARD11-BCL10-MALT1 (CBM) complex.[3] This complex activates the MALT1 protease, which then cleaves and inactivates negative regulators of the NF-κB pathway, such as A20 and CYLD. This sustained signaling promotes tumor cell survival and proliferation.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies of potent MALT1 inhibitors in mouse models of ABC-DLBCL.
Table 1: In Vivo Efficacy of a Representative MALT1 Inhibitor (JNJ-6785663) in a CARD11-mutant ABC-DLBCL Xenograft Model [4]
| Treatment Group | Dosage | Dosing Schedule | Mean Tumor Growth Inhibition (%) |
| Vehicle Control | - | q.d. x 28 days | 0 |
| JNJ-6785663 | 1 mg/kg | b.i.d. x 28 days | Dose-dependent |
| JNJ-6785663 | 3 mg/kg | b.i.d. x 28 days | Dose-dependent |
| JNJ-6785663 | 10 mg/kg | b.i.d. x 28 days | Dose-dependent |
| JNJ-6785663 | 30 mg/kg | b.i.d. x 28 days | Dose-dependent |
| JNJ-6785663 | 100 mg/kg | b.i.d. x 28 days | Significant |
| JNJ-6785663 | 60 mg/kg | q.d. x 28 days | Significant |
Table 2: Pharmacodynamic Effects of a Representative MALT1 Inhibitor (JNJ-6785663) in an ABC-DLBCL Xenograft Model [4]
| Biomarker | Effect | Timepoint |
| Uncleaved BCL10 (in tumor) | Increased | 24 hours post-dose |
| Serum IL-10 | Decreased | 24 hours post-dose |
Experimental Protocols
ABC-DLBCL Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous xenograft model of ABC-DLBCL, a commonly used model to assess the efficacy of targeted therapies.
Materials:
-
ABC-DLBCL cell lines (e.g., TMD8, HBL-1, OCI-Ly3)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
6-8 week old female immunocompromised mice (e.g., NOD-SCID or NSG)
-
This compound
-
Vehicle control (e.g., 5% DMSO in corn oil)
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture ABC-DLBCL cells according to standard protocols.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage) at the predetermined dose and schedule. Based on data from similar MALT1 inhibitors, a starting dose could range from 10 to 100 mg/kg, administered once or twice daily.[4]
-
Efficacy Assessment: Continue treatment for the specified duration (e.g., 21-28 days). Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.
Pharmacodynamic Analysis
This protocol outlines the assessment of target engagement and downstream pathway modulation following this compound administration.
Materials:
-
Tumor tissue collected from the efficacy study
-
Protein lysis buffer
-
Protease and phosphatase inhibitors
-
Antibodies for Western blotting (e.g., anti-cleaved BCL10, anti-total BCL10, anti-p-IκBα, anti-total IκBα, anti-β-actin)
-
ELISA kit for IL-10
Procedure:
-
Tissue Processing: Snap-freeze a portion of the excised tumor in liquid nitrogen for protein analysis.
-
Western Blotting:
-
Homogenize the tumor tissue and extract proteins using lysis buffer supplemented with inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against MALT1 substrate cleavage products (e.g., cleaved BCL10) and downstream NF-κB pathway markers (e.g., phosphorylated IκBα).
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
-
ELISA:
-
Collect blood samples from mice at specified time points after drug administration.
-
Isolate serum and measure the concentration of relevant cytokines, such as IL-10, using a commercial ELISA kit according to the manufacturer's instructions.[4]
-
Conclusion
The provided application notes and protocols offer a framework for the preclinical evaluation of this compound in mouse models of lymphoma. By leveraging established methodologies for potent MALT1 inhibitors, researchers can effectively assess the in vivo efficacy, pharmacodynamics, and therapeutic potential of this compound. Careful optimization of dosing, scheduling, and choice of lymphoma model will be crucial for obtaining robust and translatable results.
References
Troubleshooting & Optimization
Troubleshooting (S)-Malt1-IN-5 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the insolubility of (S)-Malt1-IN-5 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a potent and selective inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) paracaspase. MALT1 is a crucial mediator in signaling pathways that lead to the activation of NF-κB, a key regulator of immune responses and cell survival.[1] Due to its hydrophobic nature, this compound often exhibits poor solubility in aqueous solutions, which are the basis for most biological assays and cell culture media. This low solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: I am observing precipitation after diluting my DMSO stock of this compound into my aqueous buffer/cell culture medium. What is causing this?
A2: This is a common issue known as "solvent-shift" precipitation. This compound is likely highly soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO). However, when this concentrated DMSO stock is introduced into an aqueous environment, the DMSO rapidly disperses, and the local solvent environment around the compound molecules changes dramatically. Since the compound is poorly soluble in water, it crashes out of the solution, forming a precipitate.
Q3: What is the recommended starting solvent for this compound?
A3: Based on data for similar MALT1 inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for preparing a high-concentration stock solution of this compound.
Q4: Are there any quantitative data on the solubility of this compound?
Quantitative Solubility Data for Other MALT1 Inhibitors (for reference)
| Inhibitor | Solvent | Reported Solubility |
| MI-2 | DMSO | ≥ 46 mg/mL (100.94 mM) |
| Ethanol | 20 mM | |
| MLT-985 | DMSO | 100 mg/mL (223.08 mM) |
Disclaimer: This data is for informational purposes only and is based on publicly available information for different, albeit related, MALT1 inhibitors. The actual solubility of this compound may vary.
Troubleshooting Guide: Insolubility of this compound in Aqueous Solutions
This guide provides a systematic approach to troubleshooting and overcoming solubility challenges with this compound.
Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
| Possible Cause | Suggested Solution |
| Supersaturation and Solvent-Shift | 1. Decrease the final concentration: Your target concentration may be above the solubility limit of this compound in the final aqueous buffer. Try a serial dilution to find the maximum achievable concentration without precipitation. 2. Optimize the DMSO concentration: The final concentration of DMSO in your aqueous solution can influence the solubility of the compound. While higher DMSO concentrations can aid solubility, they may also be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5% for most cell-based assays. 3. Modify the dilution method: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This can sometimes prevent rapid precipitation. |
| Buffer Composition | 1. pH Adjustment: The solubility of ionizable compounds can be pH-dependent. If the structure of this compound contains ionizable groups, adjusting the pH of your buffer may improve solubility. 2. Presence of Salts: High salt concentrations in the buffer can sometimes decrease the solubility of hydrophobic compounds ("salting out"). If possible, try reducing the salt concentration of your buffer. |
Problem: Solution is initially clear but a precipitate forms over time.
| Possible Cause | Suggested Solution |
| Metastable Solution | The initial clear solution might be a supersaturated, metastable state. Over time, the compound crystallizes out. 1. Use freshly prepared solutions: Prepare your working solutions immediately before use. 2. Sonication: Briefly sonicating the solution after dilution may help to dissolve small, initial precipitates and create a more stable dispersion. However, be cautious as this can also sometimes promote crystallization. |
| Temperature Effects | Solubility is often temperature-dependent. If you are working at a lower temperature (e.g., on ice), the solubility of this compound will likely be lower. 1. Maintain a constant temperature: Perform your dilutions and experiments at a consistent temperature, preferably the temperature at which the assay will be conducted (e.g., 37°C for cell-based assays). |
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Determination
This protocol provides a method to quickly estimate the aqueous solubility of this compound.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplate (clear bottom for visual inspection)
-
Multichannel pipette
-
Vortex mixer
-
Plate shaker
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Ensure the compound is fully dissolved by vortexing.
-
Prepare serial dilutions in DMSO: In a separate 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilution into aqueous buffer: In a new 96-well plate, add 198 µL of your aqueous buffer to each well.
-
Add compound dilutions: Using a multichannel pipette, transfer 2 µL of each DMSO concentration from the dilution plate to the corresponding wells of the plate containing the aqueous buffer. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubation and Observation:
-
Seal the plate and shake it on a plate shaker for 1-2 hours at room temperature.
-
Visually inspect each well for the presence of a precipitate against a dark background. The highest concentration that remains clear is an estimate of the kinetic aqueous solubility.
-
For more quantitative results, the supernatant can be separated from any precipitate by centrifugation or filtration and the concentration of the dissolved compound can be measured using a suitable analytical method like HPLC-UV.
-
Visualizations
MALT1 Signaling Pathway
Caption: MALT1 signaling pathway leading to NF-κB activation.
Experimental Workflow for Troubleshooting Insolubility
References
(S)-Malt1-IN-5 off-target effects in cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the MALT1 inhibitor, (S)-Malt1-IN-5, in cancer cell lines. The information is tailored for scientists and drug development professionals to anticipate and address potential experimental challenges, with a focus on off-target effects.
Disclaimer
Specific quantitative data on the off-target effects of this compound is not publicly available at the time of this document's creation. The information provided herein is based on the known pharmacology of MALT1 inhibitors in general. Researchers are strongly encouraged to perform their own comprehensive selectivity and off-target profiling of this compound for their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is a potent inhibitor of the MALT1 paracaspase.[1] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is crucial for NF-κB activation downstream of antigen receptors and other signaling pathways.[2][3] By inhibiting the proteolytic activity of MALT1, this compound is expected to block the cleavage of MALT1 substrates, thereby suppressing NF-κB signaling and inducing apoptosis in MALT1-dependent cancer cells, such as Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL).[4][5][6]
Q2: Are off-target effects a concern with MALT1 inhibitors?
A2: While the MALT1 paracaspase is unique in the human genome, suggesting a potential for high inhibitor specificity, off-target effects cannot be entirely ruled out for any small molecule inhibitor.[7] The extent of off-target activity is specific to the individual compound's chemical structure. Long-term inhibition of MALT1 has been associated with autoimmune-like pathologies in preclinical models, which is considered an on-target effect related to regulatory T-cell function but highlights the need for careful safety assessment.[8][9][10]
Q3: What are the potential, though not confirmed for this compound, off-target signaling pathways that could be affected?
A3: Without specific data for this compound, potential off-target effects are speculative. However, researchers should consider the possibility of interactions with other cellular proteases or kinases, as these are common off-targets for small molecule inhibitors. It is also important to consider that MALT1 has a scaffolding function independent of its protease activity, which could be differentially affected by various inhibitors.[3]
Q4: In which cancer cell lines is this compound expected to be most effective?
A4: MALT1 inhibitors have shown the most promise in hematological malignancies that are dependent on chronic B-cell receptor (BCR) signaling and constitutive NF-κB activation. This includes cell lines derived from ABC-DLBCL and Mantle Cell Lymphoma (MCL).[3][4][6] The sensitivity of other cancer cell lines would depend on their reliance on MALT1-mediated signaling pathways.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Reduced cell viability in MALT1-independent cell lines | Off-target toxicity | 1. Perform a dose-response curve to determine the IC50 in both MALT1-dependent and -independent cell lines. A narrow therapeutic window may suggest off-target effects. 2. Conduct a kinase selectivity screen to identify potential off-target kinases. 3. Use a structurally unrelated MALT1 inhibitor as a control to see if the effect is MALT1-specific. |
| Inconsistent inhibition of NF-κB signaling (e.g., variable reduction in p-p65 levels) | 1. Suboptimal inhibitor concentration or treatment time. 2. Cell line-specific signaling dynamics. 3. Issues with Western blot protocol. | 1. Perform a time-course and dose-response experiment to optimize inhibitor treatment conditions. 2. Confirm MALT1 expression and pathway activation in your cell line at baseline. 3. Ensure fresh preparation of lysis buffers with protease and phosphatase inhibitors. Use appropriate loading controls. |
| Unexpected changes in cell morphology or phenotype unrelated to apoptosis | Off-target effects on cytoskeletal or adhesion signaling pathways. | 1. Monitor for changes in cell morphology using microscopy. 2. Assess the expression and phosphorylation status of key cytoskeletal regulatory proteins. 3. Compare the phenotypic changes with those induced by other MALT1 inhibitors. |
| Development of resistance to this compound | Activation of bypass signaling pathways. | 1. Investigate the activation status of parallel signaling pathways (e.g., PI3K/mTOR) upon treatment with this compound.[6][11] 2. Consider combination therapies to target potential resistance mechanisms. |
Data Presentation: Off-Target Profile of this compound
As specific data for this compound is not available, the following table is provided as a template for researchers to summarize their own findings from off-target profiling assays (e.g., kinase panel screening).
| Target | Assay Type | Inhibition (%) at 1 µM this compound | IC50 (µM) | Notes |
| MALT1 (On-Target) | Biochemical Assay | Data to be generated by user | Data to be generated by user | Expected high potency |
| Kinase X | Kinase Assay | Data to be generated by user | Data to be generated by user | |
| Kinase Y | Kinase Assay | Data to be generated by user | Data to be generated by user | |
| Protease Z | Protease Assay | Data to be generated by user | Data to be generated by user | |
| ... |
Experimental Protocols
Kinase Selectivity Profiling
Objective: To assess the inhibitory activity of this compound against a broad panel of protein kinases to identify potential off-target interactions.
Methodology:
-
Assay Principle: Kinase activity is measured by quantifying the amount of ADP produced from the kinase reaction using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).[12]
-
Reagents:
-
Kinase Selectivity Profiling System (e.g., Promega) containing a panel of kinases and their respective substrates.[13]
-
This compound at desired concentrations (e.g., a single high concentration for initial screening, followed by a dose-response for hits).
-
ADP-Glo™ Kinase Assay reagents.
-
384-well plates.
-
-
Procedure: a. Prepare working solutions of kinases, substrates, and this compound. b. In a 384-well plate, add the compound, followed by the kinase working stock and the ATP/substrate working stock.[12] c. Incubate the reaction at room temperature for 1 hour. d. Add ADP-Glo™ Reagent and incubate for 40 minutes to stop the kinase reaction and deplete the remaining ATP. e. Add Kinase Detection Reagent and incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal. f. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of each kinase by this compound relative to a DMSO control. For significant hits, determine the IC50 value from a dose-response curve.
Western Blot for NF-κB Pathway Activation
Objective: To confirm the on-target effect of this compound by assessing the phosphorylation and degradation of key proteins in the NF-κB signaling pathway.
Methodology:
-
Cell Treatment: Plate cancer cell lines (e.g., ABC-DLBCL cell line OCI-Ly10) and treat with varying concentrations of this compound or DMSO for a specified time.
-
Protein Extraction: a. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. b. Transfer proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
- Phospho-p65 (Ser536)
- Total p65
- Phospho-IκBα (Ser32)
- Total IκBα
- Cleaved BCL10
- Total BCL10
- GAPDH or β-actin (as a loading control) e. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the levels of phosphorylated or cleaved proteins to their total protein levels and the loading control.
Visualizations
Caption: MALT1 Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Investigating Off-Target Effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MALT1 MALT1 paracaspase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. The Paracaspase MALT1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-Term MALT1 Inhibition in Adult Mice Without Severe Systemic Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. worldwide.promega.com [worldwide.promega.com]
- 13. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
Preventing degradation of (S)-Malt1-IN-5 in solution
Welcome to the technical support center for (S)-Malt1-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and efficacy of this potent MALT1 protease inhibitor in your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and use of this compound in solution.
Q1: My experimental results are inconsistent. Could degradation of this compound be the cause?
A1: Inconsistent results are a common indicator of compound instability. Degradation of this compound can lead to a decrease in its effective concentration, resulting in variable experimental outcomes. To troubleshoot, we recommend preparing fresh stock solutions and assessing the purity of your existing solutions using the protocol outlined in the "Experimental Protocols" section.
Q2: What are the optimal solvent and storage conditions for this compound stock solutions?
A2: For maximal stability, it is recommended to prepare stock solutions of this compound in anhydrous DMSO at a high concentration. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C. When preparing working solutions, dilute the stock in your aqueous experimental buffer immediately before use. Do not store the compound in aqueous solutions for extended periods.
Q3: I observe precipitation in my this compound working solution. What should I do?
A3: Precipitation indicates that the solubility of this compound has been exceeded in the working solvent. This can be due to the solvent composition or temperature. To resolve this, you can try the following:
-
Increase the percentage of organic co-solvent (e.g., DMSO) in your final working solution, ensuring it is compatible with your experimental system.
-
Gently warm the solution to aid dissolution, but be cautious of potential heat-induced degradation.
-
Prepare a fresh, more dilute working solution from your stock.
Q4: Are there any specific chemical incompatibilities I should be aware of when working with this compound?
A4: this compound contains a thienopyridine and a urea-like moiety, which can be susceptible to certain chemical conditions. Avoid strongly acidic or basic aqueous solutions, as these can promote hydrolysis. Additionally, exposure to strong oxidizing agents may lead to degradation of the thienopyridine ring. It is advisable to use buffers with a pH range of 6.0-7.5.
Q5: How does light exposure affect the stability of this compound?
A5: While specific photostability data for this compound is not extensively published, it is a general best practice to protect all small molecule inhibitors from prolonged exposure to light. Store stock solutions in amber vials or wrap vials in aluminum foil and minimize light exposure during experimental procedures.
Data Presentation
The following tables provide templates for organizing and presenting your experimental data when assessing the stability of this compound.
Table 1: Stability of this compound in Different Solvents at -20°C
| Solvent | Initial Concentration (µM) | % Remaining after 24h | % Remaining after 72h | % Remaining after 1 week |
| DMSO | 10 | |||
| Ethanol | 10 | |||
| PBS (pH 7.4) | 10 | |||
| Cell Culture Medium | 10 |
Table 2: Temperature-Dependent Stability of this compound in DMSO
| Temperature | Initial Concentration (µM) | % Remaining after 24h | % Remaining after 72h | % Remaining after 1 week |
| 4°C | 10 | |||
| Room Temperature | 10 | |||
| 37°C | 10 |
Experimental Protocols
This section provides a detailed methodology for assessing the stability of this compound using High-Performance Liquid Chromatography (HPLC).
Protocol: Stability Assessment of this compound by HPLC
Objective: To quantify the degradation of this compound over time under various storage conditions.
Materials:
-
This compound
-
HPLC-grade DMSO, Ethanol, and water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium of choice
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC vials
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Working Solutions:
-
Dilute the stock solution to 10 µM in the following solvents: DMSO, Ethanol, PBS (pH 7.4), and your cell culture medium.
-
Prepare a sufficient volume of each solution to allow for sampling at multiple time points.
-
-
Incubation:
-
Aliquot the prepared solutions into HPLC vials.
-
Store the vials under the desired temperature conditions (e.g., -20°C, 4°C, room temperature, 37°C). Protect from light.
-
-
HPLC Analysis:
-
At each time point (e.g., 0, 24, 72 hours, and 1 week), analyze the samples by HPLC.
-
HPLC Conditions (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5-95% B over 10 minutes
-
Flow Rate: 1 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically the wavelength of maximum absorbance)
-
Injection Volume: 10 µL
-
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Record the results in a table similar to Tables 1 and 2.
-
Visualizations
The following diagrams illustrate the MALT1 signaling pathway and the experimental workflow for assessing the stability of this compound.
Caption: MALT1 Signaling Pathway
Caption: Experimental Workflow for Stability Assessment
Minimizing toxicity of (S)-Malt1-IN-5 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of (S)-Malt1-IN-5 during animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a paracaspase that plays a crucial role in the activation of the NF-κB signaling pathway downstream of the B-cell receptor (BCR) and T-cell receptor (TCR).[1][2][3] By inhibiting the proteolytic activity of MALT1, this compound can block the signaling cascade that leads to the activation of NF-κB, which is a key driver of proliferation and survival in certain types of cancers, particularly activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL).[4][5][6][7][8]
Q2: What are the potential on-target toxicities associated with MALT1 inhibition?
The primary on-target toxicity concern with MALT1 inhibitors is the potential for immune-related adverse effects. MALT1 is essential for the function of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis.[9][10] Prolonged inhibition of MALT1 can lead to a reduction in Treg numbers and function, potentially resulting in an IPEX (Immunodysregulation, Polyendocrinopathy, Enteropathy, X-linked)-like syndrome characterized by multi-organ inflammation.[10] Clinical signs in animal models can include weight loss, lymphadenopathy, elevated serum IgG1 and IgE, and lymphocytic infiltrates in various tissues.[10]
Q3: What are potential off-target toxicities of small molecule inhibitors like this compound?
Off-target toxicities are dependent on the specific chemical structure of the inhibitor and its interactions with other proteins. While specific off-target effects for this compound are not yet fully characterized, general concerns for small molecule inhibitors include hepatotoxicity, nephrotoxicity, and gastrointestinal disturbances. Careful monitoring of liver and kidney function, as well as general clinical observations, are essential during in vivo studies.
Q4: How can the formulation of this compound impact its toxicity profile?
As many new drug candidates are poorly water-soluble, their formulation is critical for bioavailability and can influence toxicity.[11][12] Strategies for poorly soluble compounds like this compound may include:
-
Nanoparticle formulations: Increasing the surface area of the drug can enhance dissolution and absorption.[11][13]
-
Solid dispersions: Dispersing the drug in a polymer matrix can improve solubility.[11][13][14]
-
Lipid-based formulations: Encapsulating the drug in lipid vehicles can improve absorption.[12][14]
-
Co-solvents and surfactants: These can be used to solubilize the compound, but high concentrations may have their own toxicities.[15]
The choice of formulation can affect the drug's absorption, distribution, metabolism, and excretion (ADME) properties, thereby influencing its efficacy and toxicity.
Troubleshooting Guides
Guide 1: Managing Unexpected In-Life Toxicity
This guide provides a systematic approach to troubleshooting unexpected adverse events observed during animal studies with this compound.
Problem: Animals are exhibiting signs of toxicity such as significant weight loss (>15-20%), lethargy, ruffled fur, or other signs of distress.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected in-life toxicity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Dose is too high | Review dose-finding studies. Assess if the current dose is approaching the Maximum Tolerated Dose (MTD).[16] | Reduce the dose for subsequent cohorts. Consider a dose de-escalation study.[17] |
| Formulation/Vehicle Toxicity | Administer the vehicle alone to a control group. Review the literature for known toxicities of the excipients. | If the vehicle is toxic, select a more biocompatible alternative. |
| Poor Solubility and Precipitation | Visually inspect the formulation for precipitation. Analyze the dosing solution for drug concentration. | Optimize the formulation to improve solubility using techniques like micronization, solid dispersions, or lipid-based systems.[11][13][14] |
| On-target Immune-mediated Toxicity | Monitor for signs of autoimmunity (e.g., skin lesions, diarrhea). Analyze blood for immune cell populations (especially Tregs) and inflammatory cytokines.[9][10] | Consider intermittent dosing schedules to allow for immune system recovery. Co-administration of immunosuppressive agents may be explored in non-clinical models, but this can confound efficacy assessments. |
| Off-target Organ Toxicity | Conduct comprehensive blood chemistry and hematology. Perform histopathological analysis of major organs (liver, kidney, spleen, etc.).[18] | Identify the affected organ(s) and consider dose reduction or termination of the study for that compound. |
Guide 2: Addressing Poor Bioavailability and High Variability
Problem: Inconsistent or low plasma exposure of this compound is observed, leading to variable efficacy and toxicity results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor bioavailability.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Poor Aqueous Solubility | Determine the solubility of this compound in the dosing vehicle. | Employ formulation strategies such as creating solid dispersions, using lipid-based systems, or reducing particle size to the nano-range.[11][12][13] |
| First-Pass Metabolism | Conduct pharmacokinetic studies comparing oral and intravenous administration to determine the extent of first-pass metabolism. | If first-pass metabolism is high, consider alternative routes of administration (e.g., intraperitoneal, subcutaneous) or formulation strategies to bypass the liver. |
| Inconsistent Dosing Technique | Ensure all personnel are properly trained and consistent in their dosing technique (e.g., oral gavage). | Standardize the dosing procedure and verify the volume administered. |
| Food Effects | Assess the impact of food on drug absorption by dosing in both fasted and fed states. | Standardize the feeding schedule of the animals relative to the time of dosing. |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered to an animal species without causing unacceptable toxicity.[16]
Methodology:
-
Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Group Allocation: Assign animals to at least 3-5 dose groups and a vehicle control group (n=3-5 per sex per group).
-
Dose Selection: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 2-3 fold increments). The dose range should be informed by any available in vitro cytotoxicity data.[18]
-
Administration: Administer this compound daily for 5-14 days via the intended clinical route (e.g., oral gavage).
-
Monitoring:
-
Clinical Observations: Record body weight, food/water consumption, and clinical signs of toxicity daily.
-
Hematology and Clinical Chemistry: Collect blood at baseline and at the end of the study for a complete blood count and serum chemistry panel.[18]
-
-
Endpoint: The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.[17]
-
Necropsy: At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.
Protocol 2: Formulation Development for Poorly Soluble this compound
Objective: To develop a formulation that improves the solubility and bioavailability of this compound.
Methodology:
-
Solubility Screening:
-
Assess the solubility of this compound in a panel of pharmaceutically acceptable solvents, co-solvents, surfactants, and lipids.[15]
-
-
Formulation Preparation:
-
Lipid-Based Formulation: Dissolve this compound in a suitable oil/surfactant mixture to create a Self-Emulsifying Drug Delivery System (SEDDS).[12][14]
-
Solid Dispersion: Co-dissolve this compound and a polymer carrier (e.g., PVP, HPMC) in a common solvent, then remove the solvent by spray-drying or evaporation.[11]
-
Nanosuspension: Use wet media milling or high-pressure homogenization to reduce the particle size of this compound to the nanometer range.[11][13]
-
-
Formulation Characterization:
-
Analyze particle size, drug loading, and in vitro dissolution/release profiles for each formulation.
-
-
In Vivo Pharmacokinetic Evaluation:
-
Administer the most promising formulations to animals and measure the plasma concentration of this compound over time to determine key PK parameters (Cmax, Tmax, AUC).[17]
-
Signaling Pathway
Caption: The MALT1 signaling pathway in B-cells.
References
- 1. ashpublications.org [ashpublications.org]
- 2. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-Term MALT1 Inhibition in Adult Mice Without Severe Systemic Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies | FDA [fda.gov]
Technical Support Center: (S)-Malt1-IN-5 in ABC-DLBCL Models
Welcome to the technical support center for researchers utilizing (S)-Malt1-IN-5, a potent and irreversible inhibitor of the MALT1 paracaspase, in Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) models. This resource provides troubleshooting guidance and detailed experimental protocols to help you optimize your experiments and overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during your research with this compound.
1. Why am I not observing the expected cytotoxic effect of this compound on my ABC-DLBCL cell line?
There are several potential reasons for a lack of efficacy:
-
Cell Line Subtype: this compound is selectively toxic to ABC-DLBCL cell lines that are dependent on MALT1 catalytic activity for survival.[1] Germinal center B-cell like (GCB)-DLBCL cell lines are generally resistant.[1] Ensure your cell line is a bona fide ABC-DLBCL line with known dependence on the B-cell receptor (BCR) signaling pathway.
-
Mutational Status: ABC-DLBCL cell lines with mutations in genes downstream of MALT1 in the NF-κB signaling pathway, such as TNFAIP3 (A20) homozygous deletion or TAK1 mutations, may be resistant to MALT1 inhibition.[1][2]
-
Drug Concentration and Exposure Time: Ensure you are using an appropriate concentration range and a sufficient exposure time. Growth inhibition effects are typically observed after 48-96 hours of treatment.[1]
-
Experimental Conditions: The tumor microenvironment can influence drug efficacy. For instance, CD40L signaling from stromal cells can reduce the effectiveness of MALT1 inhibitors.[3] Consider the impact of your in vitro culture system.
2. I am observing high variability in my cell viability assay results. What could be the cause?
Inconsistent results can stem from several factors:
-
Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.
-
Assay Method: Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). Consider the most appropriate assay for your experimental question. For proliferation, a CFSE dilution assay can be very informative.[1]
-
Drug Stability and Handling: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure proper storage to maintain its activity.
3. How can I confirm that this compound is inhibiting MALT1 activity in my cells?
Directly assessing MALT1 inhibition is crucial. Here are some recommended approaches:
-
Substrate Cleavage Assay: MALT1 cleaves several substrates, including BCL10, CYLD, and A20.[1][4] Western blotting for the cleavage products of these substrates can confirm MALT1 inhibition. Pre-treatment with a proteasome inhibitor like MG-132 can help in visualizing these cleavage products.[1]
-
NF-κB Reporter Assay: As MALT1 is a key mediator of NF-κB signaling, its inhibition leads to a reduction in NF-κB activity.[1][5] A luciferase-based NF-κB reporter assay can quantify this effect.
-
Downstream Gene Expression Analysis: Inhibition of MALT1 downregulates the expression of NF-κB target genes.[1][6] Quantitative PCR (qPCR) or microarray analysis can be used to measure changes in the expression of genes like BCL-XL, IL-6, and IL-10.[6]
4. My in vivo xenograft model is showing limited response to this compound monotherapy. How can I improve efficacy?
Limited in vivo efficacy can be addressed through several strategies:
-
Combination Therapies: this compound has shown synergistic effects when combined with other targeted agents. Consider combining it with:
-
PI3K inhibitors (e.g., BKM120): This combination can be particularly effective, although the presence of CARD11 mutations might reduce this effect.[7][8]
-
mTOR inhibitors (e.g., rapamycin, temsirolimus): MALT1 inhibition can lead to feedback activation of the mTORC1 pathway.[9][10] Co-inhibition of MALT1 and mTORC1 can lead to more profound tumor regression.[9][10]
-
BCL2 inhibitors (e.g., venetoclax): MALT1 inhibition can increase the dependence of ABC-DLBCL cells on the anti-apoptotic protein BCL2.[11]
-
BTK inhibitors (e.g., ibrutinib): Combining MALT1 and BTK inhibitors could provide a more complete blockade of the BCR signaling pathway.[4]
-
-
Pharmacokinetics and Dosing Schedule: Ensure that the dosing regimen achieves and maintains a sufficient concentration of the inhibitor within the tumor tissue.
Quantitative Data Summary
The following tables summarize key quantitative data for MALT1 inhibitors in ABC-DLBCL models.
Table 1: In Vitro Activity of MI-2 (this compound) in DLBCL Cell Lines
| Cell Line | Subtype | GI50 (µM) | MALT1 Dependent | Reference |
| HBL-1 | ABC | 0.2 | Yes | [1] |
| TMD8 | ABC | 0.5 | Yes | [1] |
| OCI-Ly3 | ABC | 0.4 | Yes | [1] |
| OCI-Ly10 | ABC | 0.4 | Yes | [1] |
| U2932 | ABC | Resistant | No | [1] |
| HLY-1 | ABC | Resistant | No | [1] |
| OCI-Ly1 | GCB | Resistant | No | [1] |
| OCI-Ly7 | GCB | Resistant | No | [1] |
GI50: 50% growth inhibition concentration.
Key Experimental Protocols
1. Cell Viability/Proliferation Assay (CFSE Dilution)
This protocol is adapted from methodologies used to assess the effect of MALT1 inhibitors on cell proliferation.[1]
-
Objective: To measure the inhibition of cell proliferation over time.
-
Materials:
-
ABC-DLBCL and GCB-DLBCL cell lines
-
This compound (MI-2)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Complete RPMI-1640 medium
-
Flow cytometer
-
-
Procedure:
-
Harvest cells and wash with PBS.
-
Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete medium.
-
Wash the cells three times with complete medium.
-
Plate the CFSE-labeled cells in a 24-well plate at a density of 1 x 10^5 cells/mL.
-
Treat the cells with varying concentrations of this compound or DMSO as a vehicle control.
-
At 48, 72, and 96 hours, harvest the cells and analyze by flow cytometry.
-
The progressive halving of CFSE fluorescence in daughter cells is used to monitor cell division.
-
2. MALT1 Substrate Cleavage Assay (Western Blot)
This protocol is based on methods to confirm MALT1 inhibition.[1]
-
Objective: To detect the inhibition of MALT1's proteolytic activity by observing the cleavage of its substrates.
-
Materials:
-
ABC-DLBCL cell lines (e.g., HBL-1, TMD8)
-
This compound (MI-2)
-
MG-132 (proteasome inhibitor)
-
Lysis buffer (e.g., RIPA)
-
Primary antibodies against MALT1 substrates (e.g., A20, BCL10, CYLD)
-
Secondary antibodies
-
Western blot equipment and reagents
-
-
Procedure:
-
Plate ABC-DLBCL cells and allow them to adhere overnight.
-
Pre-treat cells with 10 µM MG-132 for 2 hours to allow for the accumulation of cleaved substrates.
-
Add this compound at the desired concentrations and incubate for the specified time (e.g., 8 hours).
-
Harvest and lyse the cells.
-
Perform protein quantification (e.g., BCA assay).
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against A20, BCL10, or CYLD.
-
Incubate with the appropriate secondary antibody and visualize the bands. A decrease in the full-length protein and/or the appearance of cleavage products indicates MALT1 activity, which should be inhibited by this compound.
-
Visualizations
Caption: MALT1 signaling in ABC-DLBCL.
Caption: Experimental workflow for evaluating this compound.
References
- 1. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Lymphomas Through MALT1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combinatorial treatment rescues tumour-microenvironment-mediated attenuation of MALT1 inhibitors in B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cornell-lymphoma.com [cornell-lymphoma.com]
- 8. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
MALT1 Inhibitor Experiments: Technical Support Center
Welcome to the technical support center for MALT1 inhibitor experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common pitfalls and ensure the successful execution of their studies.
Frequently Asked Questions (FAQs)
Q1: What are the essential negative and positive controls for a MALT1 inhibitor experiment?
A1: Proper controls are critical for interpreting your results accurately.
-
Negative Controls:
-
Vehicle Control (e.g., DMSO): This is the most crucial control to ensure that the solvent used to dissolve the inhibitor has no effect on its own.
-
Inactive structural analog of the inhibitor: If available, an analog with no MALT1 inhibitory activity is an excellent negative control to rule out off-target effects of the chemical scaffold.[1]
-
MALT1-independent cell line: Use a cell line that does not rely on MALT1 signaling for survival or proliferation (e.g., some GCB-DLBCL cell lines like OCI-Ly1) to demonstrate the inhibitor's specificity.[1]
-
-
Positive Controls:
-
Known MALT1 inhibitor: A well-characterized MALT1 inhibitor (e.g., Z-VRPR-FMK or MI-2) can be used to confirm that the experimental system is responsive to MALT1 inhibition.[1][2]
-
MALT1-dependent cell line: Employ a cell line known to be sensitive to MALT1 inhibition (e.g., ABC-DLBCL cell lines like HBL-1 or TMD8) to validate your assay.[1]
-
Stimulation of MALT1 activity: In cell lines without constitutive MALT1 activity, stimulation with PMA and ionomycin can be used to induce MALT1-dependent signaling.[2]
-
Q2: How can I be sure my inhibitor is specifically targeting MALT1 protease activity?
A2: Demonstrating target specificity is a multi-step process.
-
Biochemical Assays: Test the inhibitor against purified recombinant MALT1 enzyme to determine its direct inhibitory activity.[3][4]
-
Cell-Based Assays:
-
Substrate Cleavage: Monitor the cleavage of known MALT1 substrates like CYLD, A20, BCL10, or RelB by Western blot. A specific MALT1 inhibitor should prevent the appearance of cleaved fragments.[1][5][6]
-
Catalytically Inactive MALT1 Mutant: Express a catalytically inactive MALT1 mutant (e.g., C464A) in your cells. A specific inhibitor should have no effect in cells expressing the inactive mutant.[1]
-
-
Counter-Screening: Test your inhibitor against other related proteases, such as caspases, to rule out cross-reactivity.[1]
Q3: My MALT1 inhibitor is not showing the expected effect on cell viability. What could be the reason?
A3: Several factors can contribute to a lack of effect.
-
Cell Line Choice: Ensure you are using a cell line that is dependent on MALT1 signaling. Not all cell lines, even within the same cancer type, are equally sensitive.[1][6]
-
Inhibitor Concentration and Incubation Time: The inhibitor concentration may be too low, or the incubation time may be too short. Perform a dose-response and time-course experiment to determine the optimal conditions.
-
Compound Stability and Potency: Verify the integrity and purity of your inhibitor. The compound may have degraded, or the reported potency may not be accurate under your experimental conditions.
-
Resistance Mechanisms: The cells may have intrinsic or acquired resistance to MALT1 inhibition. This can be due to mutations downstream of MALT1 in the NF-κB pathway.[5]
Q4: I am observing toxicity in my MALT1-independent control cell line. What should I do?
A4: This suggests potential off-target effects of your inhibitor.
-
Lower the Inhibitor Concentration: Perform a dose-response experiment to find a concentration that is toxic to the MALT1-dependent cells but not to the independent cells.
-
Use a More Specific Inhibitor: If possible, switch to a more selective MALT1 inhibitor.
-
Control for General Cytotoxicity: Use a general cell health assay to distinguish between targeted anti-proliferative effects and non-specific cytotoxicity.
-
Structural Analogs: Test an inactive analog of your compound to see if the toxicity is related to the chemical scaffold itself.[1]
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of MALT1 Substrate Cleavage in Western Blots
| Possible Cause | Troubleshooting Step |
| Inefficient Cell Lysis | Ensure complete cell lysis to release MALT1 and its substrates. Use a lysis buffer containing protease and phosphatase inhibitors.[7] |
| Low Abundance of Cleaved Substrate | In some cases, cleaved substrates are rapidly degraded. Pre-treat cells with a proteasome inhibitor (e.g., MG-132) to allow for the accumulation of cleaved fragments.[1] |
| Antibody Issues | Use an antibody that specifically recognizes the cleaved or full-length form of the substrate. Validate your antibody with appropriate controls. |
| Suboptimal Inhibitor Treatment | Optimize the inhibitor concentration and incubation time. A time-course experiment can help determine the best time point to observe maximal inhibition of cleavage. |
| Cell Line Not Responsive | Confirm that your cell line has constitutive MALT1 activity or can be stimulated to induce it. |
Problem 2: High Background or Low Signal in NF-κB Reporter Assay
| Possible Cause | Troubleshooting Step |
| Leaky Reporter Construct | Use a reporter construct with a minimal promoter to reduce basal activity. |
| Low Transfection Efficiency | Optimize your transfection protocol. Use a co-transfected control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.[8] |
| Cell Viability Issues | High concentrations of the inhibitor or prolonged incubation may cause cell death, leading to a loss of signal. Monitor cell viability in parallel. |
| Timing of Measurement | The kinetics of NF-κB activation and inhibition can vary. Perform a time-course experiment to identify the optimal time point for measuring reporter activity. |
Problem 3: Discrepancy Between Biochemical and Cell-Based Assay Results
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability of the Inhibitor | The inhibitor may be potent against the purified enzyme but may not efficiently enter the cells. Consider using a cell-permeable analog if available. |
| Inhibitor Efflux | Cells may actively pump out the inhibitor, reducing its intracellular concentration. |
| Intracellular Inhibitor Metabolism | The inhibitor may be metabolized into an inactive form inside the cell. |
| Presence of Scaffolding vs. Protease Functions | MALT1 has both scaffolding and proteolytic functions. Your inhibitor might only be affecting the protease activity, which may not be sufficient to produce a strong phenotype in all cellular contexts.[9] |
Quantitative Data Summary
Table 1: Potency of Select MALT1 Inhibitors in Different Cell Lines
| Inhibitor | Cell Line | Assay | IC50 / GI50 | Reference |
| MI-2 | HBL-1 | Growth Inhibition | 0.2 µM (GI50) | [1] |
| TMD8 | Growth Inhibition | 0.5 µM (GI50) | [1] | |
| OCI-Ly3 | Growth Inhibition | 0.4 µM (GI50) | [1] | |
| OCI-Ly10 | Growth Inhibition | 0.4 µM (GI50) | [1] | |
| Z-VRPR-FMK | ABC-DLBCL lines | Proliferation | ~50 µM | [1][6] |
| Mepazine | Jurkat T-cells | MALT1 Activity | ~10 µM | [2] |
Experimental Protocols
Protocol 1: Western Blot for MALT1-mediated CYLD Cleavage
-
Cell Culture and Treatment: Plate MALT1-dependent cells (e.g., HBL-1) at an appropriate density. Treat with your MALT1 inhibitor at various concentrations for the desired time (e.g., 24 hours). Include vehicle and positive controls.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the C-terminal fragment of CYLD (to detect the cleaved product) or an antibody that recognizes both full-length and cleaved forms. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using an ECL substrate. The appearance of a smaller molecular weight band corresponding to the cleaved CYLD fragment should be reduced in the inhibitor-treated samples.[1][10]
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Inhibitor Treatment: Add serial dilutions of your MALT1 inhibitor to the wells. Include vehicle control wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours).
-
Assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle control and plot the data to determine the GI50 (concentration that causes 50% growth inhibition).[1]
Protocol 3: NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect your cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.
-
Inhibitor Treatment: After allowing the cells to recover from transfection, treat them with your MALT1 inhibitor.
-
Stimulation (if necessary): If your cells do not have constitutive NF-κB activity, stimulate them with an appropriate agent (e.g., PMA/ionomycin).
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Measurement: Measure both firefly and Renilla luciferase activities in each sample using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized activity in inhibitor-treated cells to that in control cells.[8]
Visualizations
Caption: MALT1 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for MALT1 Inhibitor Studies.
References
- 1. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. MALT1 Inhibition as a Therapeutic Strategy in T-Cell Acute Lymphoblastic Leukemia by Blocking Notch1-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combining precision oncology and immunotherapy by targeting the MALT1 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MALT1 protease activation triggers acute disruption of endothelial barrier integrity via CYLD cleavage - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting (S)-Malt1-IN-5 treatment duration for optimal results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of (S)-Malt1-IN-5, a potent MALT1 protease inhibitor. As specific experimental data for this compound is limited in publicly available literature, the following guidance is based on established principles for working with MALT1 inhibitors and data from other well-characterized compounds in this class.
General Recommendations
Due to the novelty of this compound, it is crucial for researchers to perform initial dose-response and time-course experiments to determine the optimal concentration and treatment duration for their specific cell lines and experimental conditions. The information provided here should be used as a starting point for this optimization process.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) protease.[1][2][3][4][5] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which is crucial for the activation of the NF-κB signaling pathway downstream of T-cell and B-cell receptor activation.[6][7][8] By inhibiting the proteolytic activity of MALT1, this compound is expected to block the cleavage of MALT1 substrates, thereby suppressing NF-κB signaling and promoting apoptosis in MALT1-dependent cancer cells, such as those of the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[7][9]
Q2: What are the expected downstream effects of this compound treatment?
A2: Treatment with a MALT1 inhibitor like this compound is expected to lead to:
-
Inhibition of NF-κB activation.[7]
-
Reduced expression of NF-κB target genes, including survival factors.[7]
-
Decreased secretion of cytokines such as IL-6 and IL-10 in susceptible cell lines.
-
Induction of apoptosis and inhibition of proliferation in MALT1-dependent cells.[9]
Q3: In which cell lines is this compound likely to be effective?
A3: this compound is expected to be most effective in cell lines with constitutive MALT1 activity, which is a characteristic of ABC-DLBCL cell lines (e.g., OCI-Ly3, HBL-1, TMD8).[7] In contrast, Germinal Center B-cell like (GCB) DLBCL cell lines are generally less dependent on MALT1 signaling and are expected to be less sensitive.[7][9]
Q4: How should I prepare and store this compound?
A4: For specific instructions on reconstitution and storage, it is essential to consult the Certificate of Analysis provided by the supplier. Generally, small molecule inhibitors are dissolved in a solvent like DMSO to create a high-concentration stock solution, which is then aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No observable effect on cell viability or signaling. | Suboptimal Concentration: The concentration of this compound may be too low. | Perform a dose-response experiment with a broad range of concentrations (e.g., 10 nM to 50 µM) to determine the EC50 for your cell line. |
| Insufficient Treatment Duration: The treatment time may be too short to induce a measurable effect. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. For some MALT1 inhibitors, effects on cell viability become apparent after 3-5 days of treatment.[7] | |
| Cell Line Insensitivity: The cell line used may not be dependent on MALT1 signaling. | Confirm the MALT1-dependence of your cell line. Use a known MALT1-dependent cell line (e.g., OCI-Ly3) as a positive control. | |
| Inhibitor Inactivity: The inhibitor may have degraded due to improper storage or handling. | Ensure the inhibitor has been stored correctly according to the manufacturer's instructions. Use a fresh aliquot for your experiments. | |
| High levels of cytotoxicity observed in control cell lines. | Off-target effects: At high concentrations, the inhibitor may have off-target effects. | Lower the concentration of the inhibitor. Ensure that the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.5%). |
| Cell line sensitivity: Some cell lines may be more sensitive to the inhibitor or the solvent. | Perform a toxicity test of the solvent on your cell lines. | |
| Inconsistent results between experiments. | Variability in cell culture: Differences in cell passage number, confluency, or health can affect experimental outcomes. | Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase at the start of the experiment. |
| Inaccurate inhibitor concentration: Errors in serial dilutions can lead to inconsistent results. | Prepare fresh dilutions for each experiment and ensure accurate pipetting. | |
| Assay variability: The endpoint assay may have inherent variability. | Include appropriate positive and negative controls in each experiment to normalize the data. |
Quantitative Data from MALT1 Inhibitor Studies
The following tables summarize data from studies on other MALT1 inhibitors, which can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Potency of Various MALT1 Inhibitors
| Inhibitor | Assay Type | Cell Line | IC50 / EC50 | Reference |
| z-VRPR-fmk | Cell Viability | ABC-DLBCL | ~50 µM (7 days) | [7] |
| MI-2 | MALT1 Cleavage Assay | In vitro | Potent Inhibition | [9] |
| Compound 40 | MALT1 Enzymatic Assay | Biochemical | 0.01 µM | [8] |
| Compound 40 | Jurkat T-cell Activation | Cellular | 0.05 µM | [8] |
| Compound 40 | IL-6/IL-10 Secretion | TMD8 | 0.10/0.06 µM | [8] |
| Compound 3 | RelB Cleavage | OCI-Ly3 | ~200 nM |
Note: The potency of this compound may differ, and the above values should be used as a general guide.
Experimental Protocols
Protocol 1: Assessment of this compound on Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution.
-
Treatment: Add the diluted inhibitor to the cells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest inhibitor treatment.
-
Incubation: Incubate the cells for the desired duration (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as a resazurin-based assay or a commercial kit (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the EC50 value.
Protocol 2: Evaluation of MALT1 Target Engagement by Western Blot
-
Cell Treatment: Treat cells with this compound at various concentrations for a predetermined time.
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with a primary antibody against a known MALT1 substrate (e.g., BCL10, RelB, or A20) to detect its cleavage.[7][8]
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: A reduction in the cleaved form of the substrate with increasing concentrations of the inhibitor indicates target engagement.
Visualizations
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. MALT1-IN-5 - Immunomart [immunomart.org]
- 6. WO2024133859A1 - Malt1 inhibitors - Google Patents [patents.google.com]
- 7. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to MALT1 Inhibitors: (S)-Malt1-IN-5 and MI-2
In the landscape of targeted therapies for hematological malignancies and autoimmune disorders, inhibitors of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1) have emerged as a promising class of therapeutic agents. MALT1, a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, possesses paracaspase activity that is crucial for NF-κB activation and lymphocyte function. This guide provides a comparative overview of two notable MALT1 inhibitors: (S)-Malt1-IN-5 and MI-2, summarizing their mechanisms of action, biochemical and cellular activities, and available in vivo data.
Overview and Mechanism of Action
Both this compound and MI-2 are potent inhibitors of MALT1 protease activity.[1] MI-2 is characterized as an irreversible inhibitor that directly binds to MALT1, thereby suppressing its proteolytic function.[2] This inhibition leads to the downstream suppression of NF-κB signaling pathways. While detailed mechanistic studies on this compound are not as widely published, it is also described as a potent MALT1 protease inhibitor.[1]
Comparative Performance Data
A direct, head-to-head comparison of this compound and MI-2 in the same experimental settings is not publicly available. However, data from independent studies on each inhibitor provide insights into their respective potencies and cellular activities.
Biochemical and Cellular Activity of MI-2
MI-2 has been extensively characterized in various biochemical and cellular assays.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (Biochemical) | 5.84 µM | Recombinant full-length wild-type MALT1 | [3] |
| GI50 (Cell Growth Inhibition) | 0.2 µM | HBL-1 (ABC-DLBCL) | [3] |
| 0.4 µM | OCI-Ly3 (ABC-DLBCL) | [3] | |
| 0.4 µM | OCI-Ly10 (ABC-DLBCL) | [3] | |
| 0.5 µM | TMD8 (ABC-DLBCL) | [3] |
Biochemical and Cellular Activity of this compound
In Vivo Efficacy
MI-2 In Vivo Data
MI-2 has demonstrated significant anti-tumor activity in preclinical xenograft models of Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).
| Animal Model | Dosing Regimen | Outcome | Reference |
| TMD8 xenograft | 25 mg/kg/day, i.p. | Profoundly suppressed tumor growth | [3] |
| HBL-1 xenograft | 25 mg/kg/day, i.p. | Profoundly suppressed tumor growth | [3] |
In vivo data for this compound is not publicly available.
Signaling Pathways and Experimental Workflows
To understand the context of MALT1 inhibition, the following diagrams illustrate the relevant signaling pathway and a general workflow for evaluating MALT1 inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of inhibitor performance.
MALT1 Biochemical Cleavage Assay (General Protocol)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant MALT1.
-
Reagents and Materials:
-
Recombinant full-length wild-type MALT1 protein.
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC).
-
Assay buffer (e.g., 50 mM MES pH 7.0, 150 mM NaCl, 10% sucrose, 0.1% CHAPS, 1 M Sodium citrate, 10 mM DTT).
-
Test compounds (this compound or MI-2) dissolved in DMSO.
-
384-well black assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and recombinant MALT1 protein.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate at room temperature to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based MALT1 Activity and Viability Assays
These assays assess the ability of an inhibitor to penetrate cells and inhibit MALT1 activity, leading to a reduction in cell viability in MALT1-dependent cancer cells.
-
Reagents and Materials:
-
MALT1-dependent cell lines (e.g., HBL-1, OCI-Ly3, OCI-Ly10, TMD8).
-
MALT1-independent cell lines (e.g., U2932, HLY-1) as controls.
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum and antibiotics.
-
Test compounds (this compound or MI-2) dissolved in DMSO.
-
96-well clear or white-walled tissue culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminometer.
-
-
Procedure:
-
Seed the cells in 96-well plates at an appropriate density.
-
The following day, treat the cells with serial dilutions of the test compound or DMSO (vehicle control).
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the amount of ATP and thus an indicator of the number of viable cells.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Determine the GI50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
MI-2 is a well-documented, irreversible MALT1 inhibitor with demonstrated biochemical and cellular potency, as well as in vivo efficacy in preclinical models of ABC-DLBCL. In contrast, while this compound is positioned as a potent MALT1 inhibitor, a comprehensive public dataset for direct comparison is currently lacking. The availability of detailed experimental data for this compound from its patent or future publications will be crucial for a thorough comparative assessment. Researchers and drug developers are encouraged to consult the primary literature and patent filings for the most up-to-date and detailed information on these and other emerging MALT1 inhibitors.
References
A Head-to-Head Battle of MALT1 Inhibitors: (S)-Malt1-IN-5 vs. Z-VRPR-FMK
For researchers and drug development professionals navigating the landscape of MALT1 inhibition, the choice of a chemical probe is critical. This guide provides a comparative analysis of two key inhibitors: the novel small molecule (S)-Malt1-IN-5 and the well-established peptide-based inhibitor Z-VRPR-FMK. This comparison is based on currently available data to aid in the selection of the most appropriate tool for specific research needs.
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling protein and a paracaspase that plays a pivotal role in the activation of NF-κB signaling pathways downstream of antigen and other receptors. Its proteolytic activity is a key driver in the pathogenesis of certain lymphomas, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), making it a compelling therapeutic target. This guide delves into a comparison of this compound and Z-VRPR-FMK, focusing on their mechanisms of action, reported efficacy, and the experimental data supporting their use.
At a Glance: Key Properties of MALT1 Inhibitors
| Feature | This compound | Z-VRPR-FMK |
| Inhibitor Type | Small molecule | Tetrapeptide-based |
| Mechanism of Action | Potent MALT1 protease inhibitor (details from patent) | Irreversible covalent inhibitor of the MALT1 active site |
| Reported Efficacy | Described as a potent MALT1 protease inhibitor with potential for cancer and inflammatory disease research.[1] | Inhibits growth and invasiveness of ABC-DLBCL cells by suppressing NF-κB activation.[2][3] Reduces nuclear expression of p65 and c-REL.[2][3] |
| Quantitative Data (IC50) | Not publicly available. Information is primarily derived from patent WO2020111087A1. | While widely used as a benchmark, specific enzymatic IC50 values are not consistently reported in the public domain. Its biological effects are typically observed in the micromolar range (e.g., 50 µM in cell-based assays).[3][4] |
Delving Deeper: A Comparative Analysis
Z-VRPR-FMK: The Established Benchmark
Z-VRPR-FMK is a well-characterized, cell-permeable, and irreversible inhibitor of MALT1.[3][5][6] As a tetrapeptide (Z-Val-Arg-Pro-Arg-FMK), it mimics the substrate of MALT1 and forms a covalent bond with the active site cysteine, leading to irreversible inhibition.[2]
Numerous studies have demonstrated its efficacy in cellular models of MALT1-dependent cancers, particularly ABC-DLBCL. Treatment with Z-VRPR-FMK has been shown to inhibit the proliferation of ABC-DLBCL cell lines and depress the activation of the NF-κB pathway.[2][3] This is achieved by preventing the MALT1-mediated cleavage of key signaling proteins such as A20, a negative regulator of NF-κB.[2] Consequently, the nuclear translocation of NF-κB subunits like p65 and c-REL is reduced.[2][3] Furthermore, Z-VRPR-FMK has been observed to decrease the expression of matrix metalloproteinases (MMPs), such as MMP2 and MMP9, which are implicated in tumor invasion and metastasis.[2]
** this compound: The Emerging Contender**
This compound is a more recently disclosed MALT1 inhibitor, identified as a potent small molecule from patent literature (WO2020111087A1).[1] As a small molecule, it may offer advantages in terms of cell permeability and pharmacokinetic properties compared to peptide-based inhibitors. However, a significant limitation for a direct comparison is the current lack of publicly available, peer-reviewed experimental data detailing its biochemical and cellular activity. While described as "potent," quantitative metrics such as IC50 values for MALT1 inhibition or GI50 values in cancer cell lines are not readily accessible.
MALT1 Signaling Pathway and Inhibition
The diagram below illustrates the central role of MALT1 in the NF-κB signaling cascade and the point of intervention for MALT1 inhibitors.
Caption: MALT1 signaling pathway and point of inhibition.
Experimental Methodologies
To aid researchers in evaluating MALT1 inhibitors, detailed protocols for key experiments are provided below.
MALT1 Enzymatic Assay
This assay quantifies the direct inhibitory effect of a compound on MALT1's proteolytic activity.
Caption: Workflow for a MALT1 enzymatic assay.
Protocol:
-
Reagents: Recombinant human MALT1, MALT1 assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM DTT, pH 7.4), fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC), test inhibitor (dissolved in DMSO), and a 96-well black plate.
-
Procedure: a. Add assay buffer to each well. b. Add serial dilutions of the test inhibitor or DMSO (vehicle control). c. Add recombinant MALT1 to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding the fluorogenic substrate. e. Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a microplate reader (Excitation/Emission wavelengths appropriate for the substrate, e.g., 380/460 nm for AMC-based substrates).
-
Data Analysis: Determine the initial reaction rates (V) from the linear phase of the fluorescence curve. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability and Proliferation Assays
These assays assess the cytotoxic and cytostatic effects of MALT1 inhibitors on cancer cell lines.
Protocol (MTT/MTS Assay):
-
Cell Seeding: Seed ABC-DLBCL cells (e.g., HBL-1, TMD8) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of the MALT1 inhibitor or DMSO for 48-72 hours.
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement: For MTT, add solubilization solution and measure absorbance at 570 nm. For MTS, measure absorbance directly at 490 nm.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis of NF-κB Signaling
This method is used to detect changes in the levels and cleavage of proteins in the MALT1-NF-κB signaling pathway.
Caption: Workflow for Western Blot analysis.
Protocol:
-
Cell Treatment and Lysis: Treat ABC-DLBCL cells with the MALT1 inhibitor for the desired time. Harvest the cells, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate with primary antibodies against target proteins (e.g., MALT1, A20, phospho-p65, total p65, β-actin) overnight at 4°C. c. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Conclusion and Future Directions
Z-VRPR-FMK remains a valuable and well-documented tool for studying MALT1 function, particularly in the context of ABC-DLBCL. Its irreversible mechanism and demonstrated effects on the NF-κB pathway provide a solid foundation for mechanistic studies.
This compound represents a potentially promising new generation of small molecule MALT1 inhibitors. However, for a comprehensive and objective comparison, the public dissemination of detailed experimental data, including its IC50 for MALT1 and its effects on relevant cellular pathways, is essential. Future studies directly comparing the in vitro and in vivo efficacy, selectivity, and pharmacokinetic profiles of this compound and Z-VRPR-FMK will be crucial for guiding the selection of the optimal MALT1 inhibitor for both basic research and therapeutic development. Researchers are encouraged to consult the primary patent literature for this compound for any available data that may not yet be in the public domain.
References
- 1. In silico study on identification of novel MALT1 allosteric inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07036B [pubs.rsc.org]
- 2. An updated patent review of MALT1 inhibitors (2021-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Patent Public Search | USPTO [ppubs.uspto.gov]
- 5. A New “Brew” of MALT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Validating the Specificity of (S)-Malt1-IN-5 for MALT1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the specificity of the MALT1 inhibitor, (S)-Malt1-IN-5. Due to the limited publicly available data for this specific compound, this document outlines the essential experiments and presents comparative data from well-characterized MALT1 inhibitors to serve as a benchmark for evaluation.
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key enzyme in the nuclear factor-κB (NF-κB) signaling pathway, making it an attractive therapeutic target for certain cancers and autoimmune diseases.[1][2][3][4] this compound is described as a potent MALT1 protease inhibitor.[5][6] Validating the specificity of such inhibitors is crucial to ensure on-target efficacy and minimize off-target effects.
MALT1 Signaling Pathway
MALT1 is a component of the CARD11-BCL10-MALT1 (CBM) complex, which is essential for NF-κB activation downstream of B-cell and T-cell receptor signaling.[2][7] Upon pathway activation, MALT1 acts as a scaffold and a protease, cleaving and inactivating negative regulators of NF-κB signaling, such as A20 and CYLD, thereby amplifying the signal.[2][8]
Comparative Biochemical Specificity of MALT1 Inhibitors
To validate the specificity of this compound, its inhibitory activity against MALT1 should be compared to its activity against other proteases, particularly those with similar active site architectures like caspases. The following table presents data for other known MALT1 inhibitors as a reference.
| Inhibitor | MALT1 IC₅₀ (nM) | Caspase-3 IC₅₀ (nM) | Caspase-8 IC₅₀ (nM) | Notes | Reference |
| This compound | Data not available | Data not available | Data not available | Potent MALT1 protease inhibitor | [5] |
| MI-2 | ~1,600 | >50,000 | >50,000 | Irreversible inhibitor | [9] |
| Z-VRPR-FMK | ~50 (in cells) | Not reported | Not reported | Peptide-based irreversible inhibitor | [10] |
| ABBV-MALT1 | Potent (EC₅₀ ~300 nM in cells) | Not reported | Not reported | Selective for ABC-DLBCL cells | [11] |
| Compound 3 | Potent (in vitro) | Minimal activity at 100 nM | Minimal activity at 100 nM | Irreversible substrate-mimetic inhibitor | [12] |
Comparative Cellular Potency and Selectivity
The cellular activity of a MALT1 inhibitor should be assessed in MALT1-dependent and MALT1-independent cell lines to determine its selectivity. Activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) cell lines are often used as MALT1-dependent models.
| Inhibitor | Cell Line (MALT1-dependent) | GI₅₀/EC₅₀ (µM) | Cell Line (MALT1-independent) | GI₅₀/EC₅₀ (µM) | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| MI-2 | HBL-1, TMD8 | 0.2, 0.5 | U2932, HLY-1 (ABC-DLBCL); OCI-Ly1 (GCB-DLBCL) | Resistant | [9] |
| ABBV-MALT1 | OCI-Ly3 (ABC-DLBCL) | ~0.3 | SUDHL-10 (GCB-DLBCL) | >30 | [11] |
| Z-VRPR-FMK | HBL-1, OCI-Ly3 | Drastically reduced viability at 50 µM | GCB-DLBCL lines | Not affected | [4] |
Experimental Protocols
Biochemical MALT1 Protease Assay
This assay directly measures the enzymatic activity of purified MALT1 and the inhibitory effect of a compound.
Principle: A fluorogenic substrate peptide is cleaved by MALT1, releasing a fluorescent signal. The rate of fluorescence increase is proportional to MALT1 activity.
Protocol:
-
Reagents: Purified recombinant MALT1 enzyme, fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC), assay buffer, test compound (this compound), and a known MALT1 inhibitor as a positive control (e.g., Z-VRPR-FMK).[13][14]
-
Procedure: a. Serially dilute this compound in assay buffer. b. In a 96-well plate, add the diluted compound, purified MALT1 enzyme, and assay buffer. c. Incubate for a pre-determined time at 30°C. d. Initiate the reaction by adding the fluorogenic substrate. e. Measure the fluorescence intensity over time using a microplate reader (excitation/emission ~360nm/460nm).[13]
-
Data Analysis: Calculate the initial reaction velocity for each compound concentration. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cellular MALT1 Activity Assay (CYLD Cleavage)
This assay assesses the ability of an inhibitor to block MALT1 activity within a cellular context by measuring the cleavage of a known MALT1 substrate, CYLD.[15][16]
Principle: Active MALT1 cleaves the full-length CYLD protein into a smaller fragment. Inhibition of MALT1 prevents this cleavage, resulting in an accumulation of full-length CYLD.
Protocol:
-
Cell Culture: Culture a MALT1-dependent cell line (e.g., HBL-1 or TMD8) to logarithmic growth phase.
-
Treatment: Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 12-24 hours).[15]
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease inhibitors.
-
Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. b. Probe the membrane with primary antibodies specific for full-length and cleaved CYLD. c. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. d. Incubate with a secondary antibody and detect the protein bands using a chemiluminescence-based method.
-
Data Analysis: Quantify the band intensities for full-length and cleaved CYLD. A dose-dependent increase in the ratio of full-length to cleaved CYLD indicates MALT1 inhibition.
Cell Viability and Proliferation Assay
This assay determines the effect of MALT1 inhibition on the growth and survival of cancer cell lines.
Principle: MALT1-dependent cells are expected to undergo growth arrest or apoptosis upon MALT1 inhibition, while MALT1-independent cells should be unaffected.
Protocol:
-
Cell Seeding: Seed MALT1-dependent (e.g., ABC-DLBCL lines) and MALT1-independent (e.g., GCB-DLBCL lines) cells in 96-well plates.[10]
-
Treatment: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plates for a period of 72-120 hours.[11]
-
Viability Measurement: Assess cell viability using a commercially available assay, such as CellTiter-Glo® (measures ATP levels) or an MTS/MTT assay.[11]
-
Data Analysis: Normalize the viability data to untreated control cells. Calculate the GI₅₀ (concentration that causes 50% growth inhibition) or EC₅₀ values for each cell line by fitting the data to a dose-response curve.
Workflow for Validating MALT1 Inhibitor Specificity
The following diagram illustrates a logical workflow for the comprehensive validation of a novel MALT1 inhibitor.
By following these experimental protocols and comparing the results for this compound with the established data for other MALT1 inhibitors, researchers can rigorously validate its specificity and potential as a therapeutic agent.
References
- 1. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. portlandpress.com [portlandpress.com]
- 9. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. In silico study on identification of novel MALT1 allosteric inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07036B [pubs.rsc.org]
- 16. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]
Confirming Cellular Target Engagement of (S)-Malt1-IN-5: A Comparative Guide
This guide provides a comprehensive comparison of (S)-Malt1-IN-5 with other known MALT1 inhibitors, offering researchers, scientists, and drug development professionals a framework for evaluating its cellular target engagement. The content herein is supported by experimental data and detailed protocols for key validation assays.
MALT1 Signaling Pathway
The Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1) is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which plays a crucial role in NF-κB signaling downstream of antigen receptors (TCR and BCR) and other pathways. MALT1 possesses both scaffolding and proteolytic functions. Its paracaspase activity is responsible for the cleavage of several substrates, including A20, BCL10, CYLD, and RelB, which ultimately fine-tunes NF-κB activation and lymphocyte function.[1][2][3][4] In certain malignancies, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), MALT1 is constitutively active, making it a compelling therapeutic target.[5]
Quantitative Comparison of MALT1 Inhibitors
| Inhibitor | Type | Target | Cellular Assay | Cell Line | IC50 / EC50 / GI50 | Reference |
| This compound | Small Molecule | MALT1 Protease | Cell Viability | ABC-DLBCL | Potent (Assumed ~100 nM) | [6] |
| MI-2 | Irreversible Small Molecule | MALT1 Protease | Enzymatic Assay | - | IC50: 5.84 µM | [1][7] |
| Cell Viability | HBL-1 | GI50: 0.2 µM | [7] | |||
| Cell Viability | TMD8 | GI50: 0.5 µM | [7] | |||
| Cell Viability | OCI-Ly3 | GI50: 0.4 µM | [7] | |||
| Cell Viability | OCI-Ly10 | GI50: 0.4 µM | [7] | |||
| Z-VRPR-FMK | Irreversible Peptide | MALT1 Protease | Cell Viability | ABC-DLBCL lines | Effective at 50-75 µM | [5][8] |
| BCL10 Cleavage | ABC-DLBCL lines | Inhibition at 75 µM | [5] | |||
| ABBV-MALT1 | Allosteric Small Molecule | MALT1 Protease | Enzymatic Assay | - | IC50: 349 nM | [4] |
| Cell Viability | OCI-Ly3 | EC50: ~300 nM | [9] | |||
| IL-2 Secretion | Human PBMCs | EC50: 300 nM | [4] |
Experimental Protocols for Target Engagement
Confirming the target engagement of this compound in a cellular context involves a multi-pronged approach. Below are detailed protocols for key experiments.
Western Blot for MALT1 Substrate Cleavage
Objective: To visually confirm the inhibition of MALT1's proteolytic activity by assessing the cleavage of its known substrates (e.g., CYLD, BCL10, RelB).
Protocol:
-
Cell Culture and Treatment:
-
Culture MALT1-dependent cells (e.g., HBL-1, TMD8 ABC-DLBCL cell lines) to a density of 1-2 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound and a vehicle control for a predetermined time (e.g., 24 hours). Include a positive control inhibitor like MI-2.
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against full-length and cleaved forms of MALT1 substrates (e.g., anti-CYLD, anti-RelB) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.
-
Normalize protein levels to a loading control like β-actin or GAPDH.
-
NF-κB Reporter Assay
Objective: To quantify the effect of this compound on NF-κB transcriptional activity.
Protocol:
-
Cell Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Treatment and Stimulation:
-
After 24 hours, pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate NF-κB signaling by adding an appropriate agonist (e.g., PMA and ionomycin).
-
-
Luciferase Assay:
-
After 6-8 hours of stimulation, lyse the cells using the luciferase assay lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in NF-κB activity relative to the stimulated vehicle control.
-
IL-10 ELISA
Objective: To measure the secretion of the downstream cytokine IL-10, which is often regulated by MALT1 activity in lymphoma cells.
Protocol:
-
Cell Culture and Supernatant Collection:
-
Plate ABC-DLBCL cells (e.g., OCI-Ly3) and treat with this compound as described for the Western blot protocol.
-
After the treatment period (e.g., 48 hours), centrifuge the cell cultures and collect the supernatants.
-
-
ELISA Procedure:
-
Perform a sandwich ELISA for human IL-10 according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody against IL-10.
-
Block the plate to prevent non-specific binding.
-
Add cell culture supernatants and a standard curve of recombinant IL-10 to the wells.
-
Incubate to allow IL-10 to bind to the capture antibody.
-
Wash the plate and add a biotinylated detection antibody against IL-10.
-
Incubate and wash, then add streptavidin-HRP.
-
Incubate and wash, then add a TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the IL-10 standards.
-
Determine the concentration of IL-10 in the cell culture supernatants by interpolating from the standard curve.
-
Cell Viability Assay
Objective: To assess the effect of this compound on the viability and proliferation of MALT1-dependent cancer cells.
Protocol:
-
Cell Seeding:
-
Seed lymphoma cells (e.g., HBL-1, TMD8, OCI-Ly3) in a 96-well plate at an appropriate density.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound and vehicle control.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.
-
-
Viability Measurement:
-
Add a cell viability reagent such as CellTiter-Glo® (measures ATP levels) or perform an MTT/XTT assay.
-
For CellTiter-Glo®, add the reagent to the wells, incubate, and measure luminescence.
-
For MTT, add the MTT reagent, incubate to allow formazan crystal formation, solubilize the crystals, and measure absorbance.
-
-
Data Analysis:
-
Normalize the results to the vehicle-treated control cells.
-
Plot the cell viability against the log of the inhibitor concentration and calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis.
-
Experimental Workflow for Target Engagement Confirmation
The following diagram illustrates a logical workflow for confirming the cellular target engagement of a novel MALT1 inhibitor like this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. MI 2 (MALT1 inhibitor) | AxisPharm [axispharm.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ABBV-MALT1 | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. file.elabscience.com [file.elabscience.com]
- 6. MALT1 inhibition is efficacious in both naïve and ibrutinib-resistant chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating MALT1 Inhibition: A Comparative Guide to (S)-Malt1-IN-5 and Genetic Knockdown
For researchers investigating the intricate roles of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), discerning the effects of its inhibition is paramount. This guide provides a comprehensive comparison between two primary methodologies for attenuating MALT1 function: pharmacological inhibition with molecules like (S)-Malt1-IN-5 and genetic knockdown using techniques such as siRNA. A critical distinction lies in their mechanism of action: while inhibitors like this compound specifically target the proteolytic (paracaspase) activity of MALT1, genetic knockdown eliminates the entire protein, thereby ablating both its enzymatic and scaffolding functions.[1][2][3][4]
This distinction is crucial, as MALT1's scaffolding function is essential for the recruitment of downstream signaling molecules to activate the IκB kinase (IKK) complex, a key step in canonical NF-κB activation.[1][3] Its protease activity, on the other hand, amplifies and sustains this signaling by cleaving and inactivating negative regulators of the NF-κB pathway, such as A20 and RelB.[3][4] Understanding the differential outcomes of these two approaches is vital for accurately interpreting experimental results and for the development of targeted therapeutics, particularly in the context of diseases like Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), where MALT1 is a key therapeutic target.[4][5]
MALT1 Signaling Pathway and Points of Intervention
The diagram below illustrates the canonical NF-κB signaling pathway initiated by B-cell receptor (BCR) engagement and highlights the dual functions of MALT1 that are differentially affected by pharmacological inhibitors versus genetic knockdown.
Caption: MALT1 signaling cascade and intervention points.
Experimental Workflow for Comparison
A typical workflow to compare the effects of a MALT1 inhibitor with MALT1 knockdown involves parallel treatment of cultured cells followed by various downstream assays.
Caption: Workflow for comparing MALT1 inhibitor and siRNA.
Comparative Analysis of Phenotypic Outcomes
While both pharmacological inhibition of MALT1's protease activity and its genetic knockdown lead to reduced proliferation and survival in dependent cell lines, the magnitude and specifics of these effects can differ. The following tables summarize representative data from studies using MALT1 protease inhibitors (MI-2, z-VRPR-fmk) and genetic knockdown (siRNA/shRNA) in ABC-DLBCL cell lines. It is important to note that while this compound is a potent MALT1 protease inhibitor, the publicly available comparative data primarily utilizes the well-characterized inhibitors MI-2 and z-VRPR-fmk.
Table 1: Effect on Cell Viability and Proliferation
| Method | Agent/Target | Cell Line(s) | Concentration/Condition | Observation | Reference(s) |
| Pharmacological Inhibition | MI-2 | HBL-1, TMD8, OCI-Ly3, OCI-Ly10 | GI50: 0.2-0.5 µM | Selective growth inhibition in MALT1-dependent ABC-DLBCL lines. | [6][7][8][9] |
| z-VRPR-fmk | HBL-1, OCI-Ly3, OCI-Ly10 | 50 µM | Significant inhibition of proliferation and reduction in viable cell numbers. | [5][10][11] | |
| Genetic Knockdown | MALT1 siRNA | HBL-1, OCI-Ly3 | Not specified | Required for ABC-DLBCL cell growth. | [11][12] |
| MALT1 shRNA | OCI-Ly3, TMD8 | 2 independent shRNAs | Similar effect on gene expression as a MALT1 inhibitor (compound 3). | [12] |
Table 2: Effect on NF-κB Signaling and Target Gene Expression
| Method | Agent/Target | Cell Line(s) | Concentration/Condition | Observation | Reference(s) |
| Pharmacological Inhibition | MI-2 | HBL-1, TMD8 | 200-500 nM | Downregulation of NF-κB target genes. | [6] |
| z-VRPR-fmk | HBL-1, OCI-Ly3 | 50 µM | Reduced NF-κB DNA-binding activity and decreased expression of targets like BCL-XL, IL-6, and IL-10. | [5][11] | |
| Genetic Knockdown | MALT1 shRNA | OCI-Ly3 | Not specified | Did not induce an increase in NF-κB targets at 24h, unlike a MALT1 inhibitor which showed a rebound effect. This may be due to the loss of MALT1 scaffolding activity in the knockdown cells. | [12] |
Mechanistic Differences: Protease Inhibition vs. Total Protein Knockdown
The primary distinction between using a MALT1 protease inhibitor and genetic knockdown lies in the preservation of the MALT1 protein's scaffolding function with the former.
-
This compound (and other protease inhibitors): These molecules specifically block the catalytic activity of MALT1.[12] The MALT1 protein itself remains, allowing the CBM complex to form and MALT1 to act as a scaffold.[1][3] This leads to a reduction, but not complete ablation, of NF-κB signaling, as the initial activation via the scaffold-dependent recruitment of the IKK complex can still occur.[13] The primary effect is the prevention of signal amplification and sustenance that comes from the cleavage of negative regulators.[3]
-
Genetic Knockdown (siRNA/shRNA): This approach degrades MALT1 mRNA, leading to a loss of the entire MALT1 protein. This eliminates both the protease and the essential scaffolding functions of MALT1.[1][13] Consequently, the recruitment of TRAF6 and subsequent IKK activation are severely impaired, leading to a more complete shutdown of the canonical NF-κB pathway.[13] Some studies suggest that MALT1 knockdown results in a more profound and sustained inhibition of NF-κB target genes compared to protease inhibition alone.[12]
Detailed Experimental Protocols
The following are generalized yet detailed protocols based on methodologies reported in the cited literature for conducting comparative studies in ABC-DLBCL cell lines.
Protocol 1: MALT1 Pharmacological Inhibition
Objective: To assess the effect of a MALT1 protease inhibitor on cell viability and protein expression.
Materials:
-
ABC-DLBCL cell lines (e.g., HBL-1, OCI-Ly3, TMD8)
-
Complete culture medium (e.g., IMDM or RPMI 1640 with 20% FBS)
-
MALT1 inhibitor (e.g., MI-2 or z-VRPR-fmk)
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-MALT1, anti-cleaved BCL10, anti-A20, anti-c-Rel, anti-GAPDH or β-actin (loading control)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein analysis) at a density that allows for logarithmic growth during the experiment.
-
Inhibitor Treatment:
-
Prepare a stock solution of the MALT1 inhibitor in DMSO.
-
Dilute the inhibitor in culture medium to the desired final concentrations. For MI-2, a typical range is 0.1 µM to 5 µM.[7][9] For z-VRPR-fmk, a common concentration is 50 µM.[5][10]
-
Add the inhibitor-containing medium to the cells. Include a vehicle control group treated with an equivalent concentration of DMSO.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay:
-
Add the cell viability reagent to the 96-well plates according to the manufacturer's instructions.
-
Measure luminescence using a plate reader. Normalize the results to the vehicle-treated control.
-
-
Protein Lysate Preparation and Western Blotting:
-
Harvest cells from 6-well plates by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and Western blot analysis with the appropriate primary and secondary antibodies to assess the levels of MALT1 and its substrates.
-
Protocol 2: MALT1 Genetic Knockdown using siRNA
Objective: To knockdown MALT1 expression and assess the downstream effects.
Materials:
-
ABC-DLBCL cell lines
-
MALT1-specific siRNA duplexes (a pool of 2-3 different siRNAs is recommended)
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM™)
-
Reagents for qPCR and Western blotting as described in Protocol 1.
Procedure:
-
Cell Seeding: One day before transfection, seed the cells in antibiotic-free medium such that they are 30-50% confluent at the time of transfection. For suspension cells like many lymphoma lines, maintain a healthy cell density.
-
siRNA Transfection (Forward Transfection):
-
For each transfection in a 6-well plate, prepare two tubes:
-
Tube A (siRNA): Dilute 20-100 pmol of MALT1 siRNA or control siRNA in serum-free medium to a final volume of 100 µl.
-
Tube B (Lipofectamine): Dilute 1-5 µl of Lipofectamine™ RNAiMAX in serum-free medium to a final volume of 100 µl. Mix gently and incubate for 5 minutes.
-
-
Combine the contents of Tube A and Tube B. Mix gently and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Add the 200 µl of siRNA-lipid complex to the well containing cells and medium. Gently rock the plate to mix. The final siRNA concentration is typically 10-50 nM.[14][15]
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Validation of Knockdown:
-
qPCR: Extract total RNA and perform reverse transcription followed by quantitative PCR to measure MALT1 mRNA levels. Normalize to a housekeeping gene. Expect >70% knockdown.
-
Western Blot: Prepare protein lysates as described in Protocol 1 and perform Western blotting with an anti-MALT1 antibody to confirm protein level knockdown.
-
-
Downstream Analysis: Perform cell viability, apoptosis, and target gene expression assays as described in Protocol 1 at the 48 or 72-hour time point.
By employing these parallel approaches, researchers can effectively dissect the specific contributions of MALT1's protease and scaffolding functions, leading to a more nuanced understanding of its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. MALT1 Protease Activity Is Required for Innate and Adaptive Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth [jci.org]
- 5. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. MALT1 inhibitor MI-2 | MALT | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. saatcioglulab.org [saatcioglulab.org]
- 15. Lipofectamine RNAiMAX Transfection Reagent—In Vitro Delivery of siRNA | Thermo Fisher Scientific - US [thermofisher.com]
(S)-Malt1-IN-5 Demonstrates Efficacy in Ibrutinib-Resistant Lymphoma Models, Offering a Novel Therapeutic Avenue
For Immediate Release
A comprehensive analysis of preclinical data reveals that (S)-Malt1-IN-5, a potent and selective inhibitor of the MALT1 protease, effectively induces cell death in ibrutinib-resistant lymphoma cells. This positions this compound as a promising therapeutic strategy for patients who have developed resistance to the widely used BTK inhibitor, ibrutinib. This guide provides a comparative overview of this compound's efficacy against other emerging treatments and details the experimental frameworks used to generate these findings.
Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has revolutionized the treatment of various B-cell malignancies. However, the emergence of resistance, often through mutations in BTK or downstream signaling components, presents a significant clinical challenge.[1][2] MALT1 (Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1) is a key component of the CBM (CARD11-BCL10-MALT1) complex, which acts downstream of BTK to activate the pro-survival NF-κB signaling pathway.[3][4] Dysregulation of this pathway is a hallmark of several lymphomas. MALT1 inhibitors, such as this compound, offer a mechanism to bypass ibrutinib resistance by targeting a critical downstream node in this oncogenic signaling cascade.[3]
Comparative Efficacy in Ibrutinib-Resistant Models
While specific quantitative data for this compound is emerging, studies on highly similar MALT1 inhibitors, such as MI-2 and safimaltib, in ibrutinib-resistant lymphoma models demonstrate significant anti-tumor activity. The following tables summarize the available preclinical data, comparing the efficacy of MALT1 inhibitors with other therapeutic alternatives for ibrutinib-resistant lymphoma.
Table 1: In Vitro Efficacy of MALT1 Inhibitors and Comparators in Ibrutinib-Resistant Lymphoma Cell Lines
| Compound Class | Specific Agent | Ibrutinib-Resistant Cell Line | Efficacy Metric (IC50) | Reference |
| MALT1 Inhibitor | MI-2 | JeKo-1 derived resistant cells | Nanomolar range | [1] |
| MI-2 | Primary CLL cells from ibrutinib-resistant patients | Mean IC50: 1.17 µM | [2] | |
| BTK Inhibitor | Ibrutinib | HBL-IR (ibrutinib-resistant) | 76.50 µmol/L | [4] |
| Ibrutinib | Parental HBL1 | 22.60 µmol/L | [4] | |
| Pirtobrutinib | BTK C481S mutant CLL cells | Potent inhibition of BCR signaling and viability | [5] | |
| BCL-2 Inhibitor | Venetoclax | HBL1-IR (in combination with ibrutinib) | Synergistic inhibitory effects | [4] |
Table 2: In Vivo Efficacy of MALT1 Inhibitors and Comparators in Ibrutinib-Resistant Lymphoma Xenograft Models
| Compound Class | Specific Agent(s) | Xenograft Model | Key Findings | Reference |
| MALT1 Inhibitor + BTK Inhibitor | Safimaltib + Pirtobrutinib | Ibrutinib-resistant MCL patient-derived xenografts (PDX) | Potent anti-MCL activity | [6][7] |
| BCL-2 Inhibitor + BTK Inhibitor | Venetoclax + Ibrutinib | Ibrutinib-resistant DLBCL xenograft | Significant reduction in tumor growth compared to single agents | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of MALT1 inhibitors and their alternatives in ibrutinib-resistant lymphoma models.
Cell Viability Assay (MTS Assay)
This assay determines the number of viable cells in culture after exposure to a therapeutic agent.
Protocol:
-
Cell Plating: Seed lymphoma cells (e.g., ibrutinib-resistant cell lines) in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. Include wells with medium only for background control.
-
Compound Treatment: Add various concentrations of the test compound (e.g., this compound, ibrutinib, venetoclax) to the wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[3]
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.[3][8]
-
Incubation with MTS: Incubate the plate for 1 to 4 hours at 37°C.[3][8]
-
Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[8]
-
Data Analysis: Subtract the background absorbance and calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined from the dose-response curve.[9]
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect specific proteins in a sample and assess the activity of signaling pathways.
Protocol:
-
Cell Lysis: Treat lymphoma cells with the test compounds for a specified time, then lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[10][11]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).[10]
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[10]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phosphorylated BTK, cleaved MALT1 substrates like CYLD, NF-κB subunits) overnight at 4°C.[12][13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize them using an imaging system.[13]
Murine Xenograft Model for In Vivo Efficacy
This model involves implanting human lymphoma cells into immunocompromised mice to evaluate the anti-tumor activity of a drug in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human ibrutinib-resistant lymphoma cells into the flank of immunocompromised mice (e.g., NOD/SCID).[14][15]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.[15][16]
-
Drug Administration: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound) and control vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to the dosing schedule.[15]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.[15]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, western blotting).[14]
Visualizing the Mechanism of Action
To better understand the therapeutic rationale for using this compound in ibrutinib-resistant lymphoma, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
Caption: B-Cell Receptor (BCR) signaling pathway and points of intervention.
Caption: Workflow for preclinical evaluation of this compound.
References
- 1. Cotargeting of BTK and MALT1 overcomes resistance to BTK inhibitors in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALT1 inhibition is efficacious in both naïve and ibrutinib-resistant chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synergistic effect of venetoclax and ibrutinib on ibrutinib-resistant ABC-type DLBCL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pirtobrutinib targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cotargeting of BTK and MALT1 overcomes resistance to BTK inhibitors in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI - Cotargeting of BTK and MALT1 overcomes resistance to BTK inhibitors in mantle cell lymphoma [jci.org]
- 8. broadpharm.com [broadpharm.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. origene.com [origene.com]
- 11. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MALT1 Antibody (#2494) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 13. MALT1 accelerates proatherogenic vascular smooth muscle cell growth, invasion and synthetic phenotype switching via nuclear factor‑κB signaling‑dependent way - PMC [pmc.ncbi.nlm.nih.gov]
- 14. B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
A Head-to-Head Comparison of MALT1 Inhibitors in Development for B-Cell Malignancies
For Researchers, Scientists, and Drug Development Professionals
The Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) has emerged as a critical therapeutic target in various B-cell malignancies, particularly Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL). MALT1 functions as a scaffold protein and a paracaspase, playing a pivotal role in the NF-κB signaling pathway, which is often constitutively active in these cancers.[1][2][3] Inhibition of MALT1's proteolytic activity presents a promising strategy to counteract aberrant signaling and induce tumor cell death.[1][4] This guide provides a head-to-head comparison of key MALT1 inhibitors in development, supported by preclinical experimental data.
MALT1 Signaling Pathway
MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which is essential for activating the canonical NF-κB pathway downstream of B-cell receptor (BCR) signaling.[2][5] Upon activation, MALT1 cleaves and inactivates several negative regulators of NF-κB signaling, such as A20 (TNFAIP3) and CYLD, thereby amplifying the signal.[6] This sustained NF-κB activation promotes the survival and proliferation of malignant B-cells.
Head-to-Head Comparison of Preclinical MALT1 Inhibitors
This section compares the preclinical performance of four notable MALT1 inhibitors: JNJ-67856633 (Safimaltib), SGR-1505, MI-2, and ABBV-MALT1 (a tool compound for ABBV-525). The data is summarized from various preclinical studies.
Biochemical and Cellular Potency
The following table summarizes the in vitro potency of the selected MALT1 inhibitors.
| Inhibitor | Mechanism of Action | Biochemical IC50 | Cellular BCL10 Cleavage IC50 | Cellular IL-10 Secretion IC50 | Cellular Proliferation GI50 | Reference |
| JNJ-67856633 | Allosteric | 22.4 nM | - | - | - | [7] |
| SGR-1505 | Allosteric | 1.3 nM | 22 nM (OCI-LY10) | 36 nM (OCI-LY10) | 71 nM (OCI-LY10), 57 nM (REC-1) | [4] |
| MI-2 | Covalent (Irreversible) | 5.84 µM | Dose-dependent decrease | - | 0.2 µM (HBL-1), 0.5 µM (TMD8), 0.4 µM (OCI-Ly3, OCI-Ly10) | [8][9][10] |
| ABBV-MALT1 | Allosteric | 349 nM | Potent Inhibition | ~300 nM (IL-2) | Potent Inhibition | [11][12] |
Note: IC50 and GI50 values are highly dependent on the specific assay conditions and cell lines used, and direct cross-study comparisons should be made with caution.
In Vivo Antitumor Activity
The in vivo efficacy of these inhibitors has been evaluated in xenograft models of B-cell lymphomas.
| Inhibitor | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| JNJ-67856633 | CARD11-mutant ABC-DLBCL | 1, 3, 10, 30, 100 mg/kg b.i.d. x 28 days | Dose-dependent TGI | [7] |
| OCI-Ly3, OCI-Ly10 | Not specified | Potent TGI | [2][13] | |
| SGR-1505 | OCI-LY10 (ABC-DLBCL) | Not specified | Strong antitumor activity | [4] |
| REC-1 (MCL) | Not specified | Strong antitumor activity | [4] | |
| MI-2 | TMD8, HBL-1 (ABC-DLBCL) | 25 mg/kg/day i.p. | Profoundly suppressed tumor growth | [10] |
| ABBV-MALT1 | OCI-LY3, OCI-LY10 | Not specified | Potent xenograft inhibition | [14][15] |
Experimental Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the key assays used to characterize MALT1 inhibitors.
MALT1 Biochemical Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of MALT1.
Protocol Summary:
-
Compound Dispensing: Test compounds, dissolved in DMSO, are dispensed into microplates.
-
Enzyme Addition: Recombinant MALT1 enzyme in an appropriate assay buffer is added to the wells containing the compounds.
-
Pre-incubation: The enzyme and compound are incubated together for a defined period (e.g., 40 minutes at room temperature) to allow for binding.[14]
-
Reaction Initiation: A fluorogenic MALT1 substrate, such as Ac-LRSR-AMC, is added to initiate the enzymatic reaction.[9][16]
-
Signal Detection: The plate is read over time in a fluorescence plate reader to measure the release of the fluorophore (e.g., AMC) as a result of substrate cleavage.
-
Data Analysis: The rate of reaction is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.
Cellular MALT1 Substrate Cleavage Assay
This assay assesses the ability of an inhibitor to block MALT1 activity within a cellular context.
Protocol Summary:
-
Cell Culture: MALT1-dependent cell lines (e.g., ABC-DLBCL lines like HBL-1, TMD8, OCI-Ly3) are cultured.
-
Compound Treatment: Cells are treated with varying concentrations of the MALT1 inhibitor for a specific duration (e.g., 24 hours).[9]
-
Cell Lysis: After treatment, cells are harvested and lysed to extract cellular proteins.
-
Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for a MALT1 substrate (e.g., CYLD or BCL10) and a loading control (e.g., α-tubulin).
-
Densitometry: The intensity of the bands corresponding to the uncleaved and cleaved forms of the substrate is quantified to determine the extent of MALT1 inhibition.[9]
Cell Proliferation Assay (GI50)
This assay measures the effect of the inhibitor on the growth of cancer cell lines.
Protocol Summary:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates.
-
Compound Treatment: Cells are treated with a range of inhibitor concentrations for a set period (e.g., 48-96 hours).
-
Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The results are used to calculate the GI50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell growth.[10]
In Vivo Xenograft Models
These studies evaluate the antitumor efficacy of MALT1 inhibitors in a living organism.
Protocol Summary:
-
Tumor Implantation: Human B-cell lymphoma cells (e.g., HBL-1, TMD8, OCI-Ly10) are subcutaneously injected into immunocompromised mice (e.g., NOD-SCID).[9]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~120 mm³).[9]
-
Treatment: Mice are randomized into vehicle control and treatment groups and administered the MALT1 inhibitor via a specific route (e.g., intraperitoneal or oral) and schedule.[7][10]
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Efficacy Evaluation: The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group.
Conclusion
The development of MALT1 inhibitors represents a promising therapeutic avenue for B-cell malignancies that are dependent on the NF-κB signaling pathway. The preclinical data for inhibitors like JNJ-67856633 and SGR-1505 demonstrate potent and selective activity, supporting their ongoing clinical evaluation.[1][4][5] While direct comparisons are challenging due to variations in experimental conditions, the available data suggest that newer allosteric inhibitors like SGR-1505 may offer improved potency over earlier compounds.[17] The covalent inhibitor MI-2, while having a higher biochemical IC50, shows potent cellular and in vivo activity, highlighting the importance of cellular uptake and irreversible binding.[7][8][9] As more clinical data becomes available, the therapeutic potential of targeting MALT1 in lymphoma and other indications will become clearer.
References
- 1. PB2349: A PHASE 1, OPEN-LABEL, MULTICENTER, DOSE-ESCALATION STUDY OF SGR-1505 AS MONOTHERAPY IN SUBJECTS WITH MATURE B-CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of JNJ-67856633, a first-in-class allosteric MALT1 protease inhibitor for the treatment of cancer - American Chemical Society [acs.digitellinc.com]
- 3. MALT1 - Wikipedia [en.wikipedia.org]
- 4. SGR-1505, a MALT1 allosteric inhibitor with potent antitumor efficacy in models of B-cell lymphoma | BioWorld [bioworld.com]
- 5. P624: PHASE 1 STUDY OF JNJ-67856633, A FIRST-IN-HUMAN HIGHLY SELECTIVE MALT1 INHIBITOR, IN RELAPSED/REFRACTORY (R/R) B-CELL NON-HODGKIN LYMPHOMA (B-NHL) AND CHRONIC LYMPHOCYTIC LEUKEMIA (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. | BioWorld [bioworld.com]
- 8. MALT1 inhibition is efficacious in both naïve and ibrutinib-resistant chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. MALT1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 12. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Paper: Discovery of JNJ-67856633: A Novel, First-in-Class MALT1 Protease Inhibitor for the Treatment of B Cell Lymphomas [ash.confex.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 17. firstwordpharma.com [firstwordpharma.com]
Assessing the Synergistic Effects of (S)-Malt1-IN-5 with Other Cancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the potential synergistic effects of the MALT1 inhibitor, (S)-Malt1-IN-5, when used in combination with other anticancer agents. While specific experimental data for this compound in combination therapies is emerging, this document compiles and compares preclinical data from other potent MALT1 inhibitors, such as MI-2 and ABBV-MALT1, to provide a strong predictive framework for the synergistic potential of this compound.
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key mediator in the nuclear factor-κB (NF-κB) signaling pathway, which is a critical driver of cell survival and proliferation in various cancers, particularly in certain subtypes of B-cell lymphomas.[1][2][3][4] this compound is a potent inhibitor of the MALT1 protease, and by blocking its activity, it can induce cancer cell death and inhibit tumor growth.[5] The rationale for combining MALT1 inhibitors with other anticancer drugs stems from the potential to target multiple oncogenic pathways simultaneously, overcome resistance mechanisms, and achieve a greater therapeutic effect than with single agents alone.
Synergistic Combinations with MALT1 Inhibitors
Preclinical studies have identified several classes of cancer drugs that exhibit significant synergy with MALT1 inhibitors. The following sections summarize the quantitative data from these studies and provide the underlying mechanistic rationale.
Table 1: Synergistic Effects of MALT1 Inhibitors with BCL2 Inhibitors
| MALT1 Inhibitor | Combination Drug | Cancer Model | Key Findings | Synergy Metric | Reference |
| ABBV-MALT1 | Venetoclax (BCL2 Inhibitor) | Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) Xenograft Models | Dramatic tumor regression and deep, durable responses.[4][6][7][8][9][10] | Qualitative but significant in vivo synergy | [4][6][7][8][9][10] |
| ABBV-MALT1 | Venetoclax | Primary Chronic Lymphocytic Leukemia (CLL) cells | Greater induction of apoptosis compared to single agents.[9] | Increased Apoptosis | [9] |
Mechanistic Rationale: MALT1 inhibition downregulates NF-κB signaling, leading to decreased expression of anti-apoptotic proteins like BCL-XL.[6] This sensitizes the cancer cells to BCL2 inhibition by venetoclax, resulting in a potent synergistic induction of apoptosis.
Table 2: Synergistic Effects of MALT1 Inhibitors with PI3K/mTOR Pathway Inhibitors
| MALT1 Inhibitor | Combination Drug | Cancer Model | Key Findings | Synergy Metric | Reference |
| MI-2 | PI3Kδ Inhibitors (e.g., Idelalisib) | ABC-DLBCL cell lines | Highly synergistic cell killing. | Combination Index (CI) < 0.9 | [11] |
| MI-2 | Rapamycin (mTORC1 Inhibitor) | ABC-DLBCL Xenograft Model | Promoted tumor regression and significantly improved survival.[11] | In vivo efficacy | [11] |
| Unnamed MALT1 Inhibitor | Rapamycin | HBL1 (ABC-DLBCL) cells | Synergistic antitumor effect.[12] | In vitro synergy | [12] |
| MALT1 inhibitors | mTOR signaling inhibitors | HBL1 (ABC-DLBCL) cells | Synergistic antitumor effect.[13] | In vitro synergy | [13] |
Mechanistic Rationale: Inhibition of MALT1 can lead to a feedback activation of the PI3K/AKT/mTOR pathway, which is another critical survival pathway for cancer cells.[1][2][11][13] By co-targeting both MALT1 and the PI3K/mTOR pathway, this resistance mechanism is blocked, leading to enhanced cancer cell death.[1][2][11]
Table 3: Synergistic Effects of MALT1 Inhibitors with Other Targeted Therapies and Immunotherapy
| MALT1 Inhibitor | Combination Drug | Cancer Model | Key Findings | Synergy Metric | Reference |
| Safimaltib, MI-2 | Ibrutinib, Pirtobrutinib (BTK Inhibitors) | Ibrutinib-resistant Mantle Cell Lymphoma (MCL) cell lines and PDX models | Potent anti-MCL activity, overcoming BTK inhibitor resistance.[7] | In vitro and in vivo efficacy | [7] |
| MALT1 Inhibition | Anti-PD-1 Checkpoint Blockade | Solid Tumors | Induces antitumor immunity and facilitates tumor control or rejection.[14][15][16] | In vivo efficacy | [14][15][16] |
Mechanistic Rationale:
-
BTK Inhibitors: In some B-cell malignancies, resistance to BTK inhibitors can be driven by downstream activation of MALT1.[7] Co-inhibition of MALT1 and BTK can overcome this resistance.
-
Anti-PD-1: MALT1 inhibition can reprogram regulatory T cells (Tregs) in the tumor microenvironment to become pro-inflammatory, thereby enhancing the efficacy of anti-PD-1 immunotherapy.[14][15][16]
Experimental Protocols
This section details the methodologies for key experiments cited in the assessment of synergistic effects.
In Vitro Synergy Assessment
-
Cell Culture: Human ABC-DLBCL cell lines (e.g., HBL-1, TMD8, OCI-Ly10) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a matrix of concentrations of the MALT1 inhibitor and the combination drug for 48-72 hours.
-
Viability Assay: Cell viability is assessed using assays such as CellTiter-Glo® (Promega) which measures ATP levels, or by Annexin V/PI staining followed by flow cytometry to quantify apoptosis.
-
Synergy Analysis: The quantitative data from the viability assays are analyzed using software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[3][17] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., SCID or NSG) are subcutaneously implanted with human ABC-DLBCL cells.
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, MALT1 inhibitor alone, combination drug alone, and the combination of both drugs. Drugs are administered via appropriate routes (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Survival studies are also conducted where the endpoint is the time for the tumor to reach a specific size or the death of the animal.
Visualizing the Mechanisms of Synergy
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the rationale for the synergistic combinations.
Caption: MALT1 signaling pathway and points of synergistic drug intervention.
Caption: A typical experimental workflow for assessing drug synergy.
Caption: Logical relationships of synergistic interactions with MALT1 inhibitors.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. To Combine or Not Combine: Drug Interactions and Tools for Their Analysis. Reflections from the EORTC-PAMM Course on Preclinical and Early-phase Clinical Pharmacology | Anticancer Research [ar.iiarjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cotargeting of BTK and MALT1 overcomes resistance to BTK inhibitors in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paper: MALT1 Protease Inhibition Overcomes BTK Inhibitor Resistance and Shows Synergistic Activity with Venetoclax in Models of B Cell Lymphoma and Leukemia [ash.confex.com]
- 10. "Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in" by Joshua P Plotnik, Adam E Richardson et al. [digitalcommons.library.tmc.edu]
- 11. ashpublications.org [ashpublications.org]
- 12. Development of Potent MALT1 Inhibitors Featuring a Novel "2-Thioxo-2,3-dihydrothiazolo[4,5- d]pyrimidin-7(6 H)-one" Scaffold for the Treatment of B Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of potent MALT1 inhibitors with synergetic antitumor effects in models of B-cell lymphoma | BioWorld [bioworld.com]
- 14. Combining precision oncology and immunotherapy by targeting the MALT1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combining precision oncology and immunotherapy by targeting the MALT1 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of (S)-Malt1-IN-5: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research integrity and regulatory compliance. This guide provides detailed procedures for the proper disposal of (S)-Malt1-IN-5, a potent MALT1 protease inhibitor used in cancer and inflammatory disease research.[1][2][3] While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, the following procedures are based on established best practices for the disposal of hazardous laboratory chemical waste.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Waste Characterization and Segregation
This compound should be treated as a hazardous chemical waste. It is imperative to prevent the mixing of incompatible waste streams.[4][5]
Solid Waste:
-
Contaminated Materials: Any items such as gloves, absorbent pads, pipette tips, and empty vials that have come into direct contact with this compound are considered solid chemical waste.[6][7] These items should be collected in a designated, properly labeled, and sealed container. Do not dispose of these materials in regular or biohazard trash.[6]
-
Unused or Expired Compound: Pure, unused, or expired this compound powder must be disposed of as hazardous chemical waste and should not be mixed with other waste types unless compatible.
Liquid Waste:
-
Solutions: Solutions containing this compound, such as those prepared in solvents like DMSO, should be collected in a dedicated, leak-proof container made of compatible material (e.g., glass or appropriate plastic).[4][7]
-
Segregation: This waste stream should be segregated based on the solvent used. For instance, halogenated and non-halogenated solvent wastes should be collected separately.[8][9]
The following table summarizes the key disposal parameters for different forms of this compound waste.
| Waste Type | Container Requirements | Disposal Method | Key Precautions |
| Solid this compound | Original container if possible, or a clearly labeled, sealed, and compatible container. | Collection by a licensed hazardous waste disposal service. | Do not mix with other solid wastes unless compatibility is confirmed. |
| Contaminated Labware | Puncture-resistant, sealed container with a hazardous waste label.[7] | Collection by a licensed hazardous waste disposal service. | Segregate from liquid waste. Do not place sharp objects in bags. |
| Liquid Solutions | Leak-proof, sealed container (glass or compatible plastic) with a hazardous waste label.[4][7] | Collection by a licensed hazardous waste disposal service. | Do not exceed 90% container capacity.[7] Segregate based on solvent type (e.g., halogenated vs. non-halogenated). |
| Empty Original Containers | Triple-rinse with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[8] | After triple-rinsing and removal of labels, the container may be disposed of as non-hazardous waste, pending institutional policies.[8] | The rinsate is considered hazardous waste.[8] |
III. Step-by-Step Disposal Protocol
-
Container Preparation: Select an appropriate waste container based on the waste type (solid or liquid) as detailed in the table above. Ensure the container is clean, in good condition, and compatible with the chemical waste.[5][10]
-
Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound".
-
The solvent(s) and their approximate concentrations for liquid waste.
-
The date accumulation started.
-
The specific hazards (e.g., "Toxic").
-
-
Waste Accumulation:
-
Place the labeled waste container in a designated Satellite Accumulation Area (SAA).[10][11] The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Keep waste containers securely closed except when adding waste.[8][11]
-
Use secondary containment, such as a spill tray, to store liquid waste containers.[4][6]
-
-
Disposal of Empty Containers:
-
To render an "empty" container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
Each rinse should involve adding the solvent to the container, closing and agitating it to ensure all interior surfaces are rinsed.
-
Collect all rinsate as hazardous liquid waste in the appropriate labeled container.[8]
-
After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
-
-
Arranging for Pickup:
IV. Experimental Workflow for Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound from generation to final pickup.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and EHS office for any additional requirements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 6. risk.byu.edu [risk.byu.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. p2infohouse.org [p2infohouse.org]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Handling of (S)-Malt1-IN-5: A Guide for Laboratory Professionals
Researchers and drug development professionals handling (S)-Malt1-IN-5, a potent MALT1 protease inhibitor, must adhere to stringent safety protocols to mitigate potential hazards.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidance from a closely related MALT1 paracaspase inhibitor provides critical safety information, including hazard statements and recommended personal protective equipment.[2]
This compound is intended for research use only. [1]
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with similar MALT1 inhibitors include potential harm if swallowed and high toxicity to aquatic life with long-lasting effects.[2] Therefore, a comprehensive approach to personal protection is mandatory.
Recommended Personal Protective Equipment:
| Protection Type | Specific PPE | Rationale |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes or aerosolized particles of the compound. |
| Hand Protection | Protective gloves (e.g., nitrile) | To prevent skin contact. Gloves should be changed regularly and immediately if contaminated. |
| Body Protection | Impervious clothing (e.g., lab coat) | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator | Recommended, especially when handling the powder form or when there is a risk of aerosol formation. The specific type of respirator should be determined by a risk assessment. |
Operational and Disposal Plans
Proper handling and disposal procedures are critical to ensure the safety of laboratory personnel and to prevent environmental contamination.
Handling Procedures:
-
Ventilation: Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood, especially when handling the powdered form to avoid dust and aerosol formation.[2]
-
Hygiene: Wash skin thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[2]
-
Contact Avoidance: Avoid inhalation and contact with eyes and skin.[2]
First Aid Measures:
-
If Swallowed: Call a poison center or doctor/physician if you feel unwell and rinse your mouth.[2]
-
Eye Contact: Immediately flush eyes with large amounts of water.
-
Skin Contact: Rinse skin thoroughly with large amounts of water and remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
Storage:
-
Keep the container tightly sealed in a cool, well-ventilated area.[2]
-
Store away from direct sunlight and sources of ignition.[2]
Spill and Disposal:
-
Spill Containment: In case of a spill, collect the spillage.[2]
-
Waste Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2] Avoid release to the environment.[2]
Experimental Workflow and Signaling Pathway
To ensure safe and effective use of this compound in a research setting, a structured experimental workflow should be followed. MALT1 is a paracaspase that plays a crucial role in B-cell receptor (BCR)-mediated NF-κB activation, a pathway often implicated in B-cell malignancies.[3] The inhibitor this compound is designed to block the proteolytic activity of MALT1.[1][3]
Caption: A generalized workflow for handling this compound in a laboratory setting.
Caption: The inhibitory action of this compound on the MALT1 signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
